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  • Product: N-methyl-2-phenoxyethanamine hydrochloride
  • CAS: 85262-76-6

Core Science & Biosynthesis

Foundational

Research Applications of CAS 37421-04-8: A Technical Guide to N-Methyl-2-phenoxyethanamine in Molecular Pharmacology

Executive Summary In modern drug discovery, the selection of chemical building blocks is rarely arbitrary; it is driven by the precise spatial and electronic requirements of target binding pockets. CAS 37421-04-8 (N-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of chemical building blocks is rarely arbitrary; it is driven by the precise spatial and electronic requirements of target binding pockets. CAS 37421-04-8 (N-Methyl-2-phenoxyethanamine) has emerged as a highly privileged scaffold in medicinal chemistry. Far from being a simple intermediate, this molecule provides a critical structural motif—combining a flexible, lipophilic phenoxyether with a tertiary-amine-forming N-methyl group.

This whitepaper explores the advanced research applications of CAS 37421-04-8, focusing on its transformative role in two distinct pharmacological domains: the allosteric modulation of β-Glucocerebrosidase (GCase) for Parkinson's disease[1], and the state-dependent inhibition of Voltage-Gated Sodium Channels (NaV1.7) for osteoarthritic pain management[2].

Structural Significance & The "Privileged" Scaffold

The molecular architecture of N-Methyl-2-phenoxyethanamine (Molecular Weight: 151.21 g/mol ; SMILES: CNCCOc1ccccc1) offers specific biomechanical advantages when incorporated into larger drug candidates:

  • Aromatic Anchoring: The phenoxy group enables robust π−π stacking and hydrophobic interactions within deep receptor pockets.

  • Steric & Electronic Causality: The presence of the N-methyl group is the most critical feature. When this building block is coupled to a core scaffold (e.g., a quinazoline ring), it forms a tertiary amine. Unlike primary or secondary amines, this tertiary amine eliminates a hydrogen-bond donor, fundamentally altering the molecule's hydration shell and preventing specific inhibitory hydrogen bonds. This subtle steric bump is responsible for flipping enzyme inhibitors into activators[3].

Application I: Allosteric Modulation of β-Glucocerebrosidase (GCase)

Mutations in the GBA1 gene, which encodes the lysosomal enzyme GCase, lead to protein misfolding and are a major genetic risk factor for Parkinson's disease. Mutant GCase is prematurely degraded by the proteasome, leading to toxic lysosomal substrate accumulation.

The Inhibitor-to-Activator Switch

Historically, quinazoline derivatives were identified as GCase inhibitors (Negative Allosteric Modulators, NAMs). However, researchers discovered a remarkable structure-activity relationship (SAR): synthesizing these quinazolines using CAS 37421-04-8 (introducing the N-methyl group) completely reversed their pharmacology[1]. The N-methylated derivatives act as Positive Allosteric Modulators (PAMs) or pharmacological chaperones.

Causality: The N-methyl group creates a steric clash that prevents the quinazoline core from adopting the specific conformation required to block the GCase active site. Instead, the molecule binds to an allosteric site, thermodynamically stabilizing the mutant GCase protein. This chaperone effect rescues the enzyme from proteasomal degradation, allowing it to translocate to the lysosome and restore enzymatic activity[4].

GCase_Pathway Mutant_GCase Mutant GCase Protein (Prone to Misfolding) Inhibitor Quinazoline Inhibitor (NH-bearing) Mutant_GCase->Inhibitor Binding (NAM) Activator N-Methylated Quinazoline (CAS 37421-04-8 Derived) Mutant_GCase->Activator Binding (PAM) Degradation Proteasomal Degradation (Lysosomal Dysfunction) Inhibitor->Degradation Destabilization Stabilization Protein Stabilization (Chaperone Effect) Activator->Stabilization Conformational Rescue Lysosome Lysosomal Translocation & Restored Activity Stabilization->Lysosome Restored Function

Allosteric modulation of GCase: N-methylation shifts the pathway from degradation to activation.

Quantitative Impact of N-Methylation

The table below summarizes the divergent pharmacological outcomes based on the amine substitution of the quinazoline core.

Compound ScaffoldAmine SubstitutionGCase Activity ModulationMechanism of ActionCellular Outcome
Quinazoline Core-NH (Secondary Amine)Inhibitor (NAM)Binds active site, blocks substrate entryLysosomal accumulation, degradation
Quinazoline Core-N(CH3) (via CAS 37421-04-8) Activator (PAM) Allosteric stabilizationChaperone effect, restored lysosomal function
Protocol: Synthesis of GCase Modulator Intermediate (Self-Validating)

Objective: Synthesize 2-chloro-N-methyl-N-(2-phenoxyethyl)quinazolin-4-amine. Causality & Rationale: 2,4-dichloroquinazoline possesses two electrophilic centers. The 4-position is significantly more reactive toward nucleophilic attack by the secondary amine of CAS 37421-04-8 due to the electron-withdrawing effects of the adjacent ring nitrogens. Potassium carbonate ( K2​CO3​ ) is used as a heterogeneous base to scavenge the HCl byproduct, driving the reaction forward without hydrolyzing the quinazoline core[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 10 mmol of 2,4-dichloroquinazoline and 10 mmol of N-methyl-2-phenoxyethanamine (CAS 37421-04-8) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 10 mmol of finely powdered anhydrous K2​CO3​ to the stirring solution.

  • Reaction: Stir the heterogeneous mixture at 25°C for 12–16 hours under a continuous nitrogen atmosphere to prevent oxidative side reactions.

  • Quenching & Precipitation: Slowly pour the reaction mixture into 120 mL of ice-cold deionized water under vigorous stirring. A white precipitate will form.

  • Isolation: Filter the solid via vacuum filtration, wash sequentially with cold water (3 x 20 mL) and cold hexanes (10 mL), and dry under high vacuum for 24 hours.

  • Self-Validation Check: Analyze the crude product via LC-MS. The complete disappearance of the 2,4-dichloroquinazoline peak and the presence of a single major peak corresponding to the mono-substituted mass ( [M+H]+ ) confirms regioselective substitution at the 4-position. If di-substitution is observed, the reaction temperature was too high.

Application II: NaV1.7 Antagonism for Osteoarthritic Pain

Voltage-gated sodium channels (NaVs), particularly NaV1.7, are critical for the initiation of action potentials in nociceptive (pain-sensing) neurons. In osteoarthritis, these neurons become hyperexcitable.

The "Bind and Plug" Mechanism

Recent structural biology studies have identified the tamoxifen receptor site within the intracellular domains (II and IV) of NaV channels. Researchers have developed N-desmethyltamoxifen (ND-Tam) analogs to target this site. The molecular structure of these inhibitors is bipartite: it requires a "plug" (a bulky group like triphenylene) and a "binder"[2].

Causality: The N-methyl-2-phenoxyethanamine fragment serves as the exact structural "binder." It anchors the drug into the receptor site with high affinity only when the channel is in its open or inactivated state. Because osteoarthritic nociceptors fire at abnormally high frequencies, their channels spend more time in these states. The CAS 37421-04-8 motif thus confers state-dependent block, selectively silencing pain signals while sparing the normal, low-frequency firing of healthy neurons[6].

NaV_Mechanism NaV_Channel NaV1.7 Channel (Hyperexcitable State) Receptor_Site Intracellular Receptor Site (Domains II & IV) NaV_Channel->Receptor_Site Channel Opening Binder Binder Fragment (CAS 37421-04-8 Motif) Binder->Receptor_Site Anchors to Receptor Plug Plug Fragment (e.g., Triphenylene) Pore_Block Ion Pore Blockade (Steric Hindrance) Plug->Pore_Block Blocks Ion Flow Receptor_Site->Pore_Block Synergistic Action Analgesia Action Potential Inhibition (Analgesia) Pore_Block->Analgesia State-Dependent Block

The bind-and-plug mechanism of NaV1.7 inhibition using the CAS 37421-04-8 structural motif.

Protocol: Electrophysiological Validation of NaV1.7 Inhibition

Objective: Quantify the state-dependent inhibition of NaV1.7 in Dorsal Root Ganglion (DRG) neurons by CAS 37421-04-8 derived analogs. Causality & Rationale: Whole-cell patch-clamp electrophysiology allows precise manipulation of the membrane potential. By applying specific prepulse voltages, we force the NaV channels into resting, open, or inactivated states. If the compound utilizes the "binder" motif correctly, it will show a higher affinity (greater reduction in sodium current, INa​ ) when channels are driven into the inactivated state.

Step-by-Step Methodology:

  • Cell Preparation: Isolate DRG neurons from wild-type mice and culture them on poly-D-lysine coated coverslips for 24 hours.

  • Recording Setup: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with a cesium-based intracellular solution to block potassium currents.

  • Baseline Measurement: Hold the cell at a resting membrane potential of -100 mV. Elicit baseline INa​ using a 20 ms test pulse to -10 mV.

  • Compound Perfusion: Apply 1 μM of the test compound via a gravity-driven, localized perfusion system for 3 minutes to ensure steady-state equilibration.

  • State-Dependent Protocol:

    • Resting Block: Pulse from -100 mV directly to -10 mV.

    • Inactivated Block: Apply a 500 ms prepulse to -50 mV (forcing channels into the inactivated state), followed by a 20 ms test pulse to -10 mV.

  • Self-Validation Check: Generate a steady-state inactivation curve (plotting normalized INa​ against prepulse voltage). A successful state-dependent inhibitor must induce a significant hyperpolarizing shift (leftward shift) in the V1/2​ of inactivation. If the V1/2​ remains unchanged, the compound is acting as a simple pore blocker rather than utilizing the targeted allosteric receptor site.

Conclusion

The transition of CAS 37421-04-8 from a standard chemical catalog entry to a cornerstone of targeted drug design underscores the importance of precise structural motifs in molecular pharmacology. Whether acting as a steric switch to rescue misfolded lysosomal enzymes or as a highly specific anchor to silence hyperexcitable pain receptors, N-Methyl-2-phenoxyethanamine remains a vital tool for researchers advancing the frontiers of neurodegenerative and analgesic therapeutics.

References

  • McCollum, M. M., Larmore, M., Ishihara, S., Ng, L. C. T., Kimura, L. F., Guadarrama, E., Ta, M. C., Vien, T. N., Frost, G. B., Scheidt, K. A., Miller, R. E., & DeCaen, P. G. (2022). "Targeting the tamoxifen receptor within sodium channels to block osteoarthritic pain." Cell Reports, 40(8), 111248. URL:[Link]

  • Zheng, J., Jeon, S., Jiang, W., Burbulla, L., Ysselstein, D., Oevel, K., Krainc, D., & Silverman, R. B. (2019). "Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase." Journal of Medicinal Chemistry, 62(3), 1218-1230. URL:[Link]

Sources

Exploratory

Engineering N-Methyl-2-phenoxyethanamine Derivatives: A Technical Guide to Scaffold Optimization and 5-HT1A Biased Agonism

Introduction & Chemical Identity N-methyl-2-phenoxyethanamine (Free base CAS: 37421-04-8; Hydrochloride salt CAS: 85262-76-6)[1][2] is a highly versatile building block in modern medicinal chemistry. Structurally, it con...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

N-methyl-2-phenoxyethanamine (Free base CAS: 37421-04-8; Hydrochloride salt CAS: 85262-76-6)[1][2] is a highly versatile building block in modern medicinal chemistry. Structurally, it consists of a terminal phenoxy ring linked via an ethyl chain to an N-methylamine moiety. While seemingly simple, this scaffold has emerged as a "privileged structure" in neuropharmacology[3]. The terminal phenoxy group acts as a precise structural mimic for the phenylalanine side chain, allowing these derivatives to deeply anchor into the binding pockets of aminergic G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT1A and 5-HT7 receptors, as well as the histamine H3 receptor ()[3][4].

This whitepaper provides an in-depth technical analysis of how functionalizing the N-methyl-2-phenoxyethanamine core drives receptor selectivity, biased agonism, and therapeutic efficacy in neuropsychiatric drug development.

Structural Pharmacology: The "Privileged" Phenoxy Moiety

The pharmacological behavior of phenoxyethanamine derivatives is dictated by the spatial orientation and electronic distribution of the terminal phenoxy group.

The Role of Ortho-Substitution

Unsubstituted phenoxyethanamines generally exhibit moderate, non-selective affinity across the serotonin receptor family. However, rational drug design has demonstrated that ortho-substitution on the phenoxy ring (e.g., with methoxy, chloro, or methyl groups) fundamentally alters the binding thermodynamics.

  • Mechanistic Causality: Large ortho-substituents force the aromatic ring out of coplanarity with the ether oxygen, increasing the proportion of hydrophobic interactions relative to polar interactions.

  • Receptor Anchoring: In the 5-HT1A receptor, the phenoxy moiety engages in critical π−π stacking interactions with residues Tyr5.39 and Phe6.52 [3]. The ortho-substituent stabilizes hydrogen bonds with surrounding polar residues while driving the alkyl chain into hydrophobic pockets formed by Val3.33 and Ile4.57. This structural diversification is the primary driver for achieving >1000-fold selectivity for 5-HT1A over α 1-adrenergic and D2 dopaminergic receptors ()[5].

Biased Agonism at the 5-HT1A Receptor

Historically, 5-HT1A agonists suffered from a narrow therapeutic index due to indiscriminate signaling. Recent breakthroughs, such as the development of NLX-266 analogs, utilize the phenoxyethanamine scaffold coupled with a 1-(1-benzoylpiperidin-4-yl)methanamine core to achieve biased agonism ()[6][7].

These engineered derivatives preferentially activate the ERK1/2 phosphorylation pathway (associated with neurogenesis and potent antidepressant/antiparkinsonian effects) while minimizing the recruitment of β -arrestin (associated with adverse side effects like serotonin syndrome and blunted affect)[6].

G Ligand Phenoxyethanamine Derivative Receptor 5-HT1A Receptor (Conformational Shift) Ligand->Receptor Binds Phe6.52 & Tyr5.39 GProtein Gαi/o Protein Activation Receptor->GProtein Biased Agonism Arrestin β-Arrestin Recruitment (Adverse Effects) Receptor->Arrestin Minimized in Optimized Analogs ERK ERK1/2 Phosphorylation (Antidepressant Efficacy) GProtein->ERK Therapeutic Pathway

Fig 1: Biased signaling pathway of optimized phenoxyethanamine derivatives at the 5-HT1A receptor.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the receptor binding affinities of various phenoxyethanamine derivatives, illustrating how specific substitutions dictate pharmacological profiles[3][7].

Compound DerivativePhenoxy Substitution5-HT1A Affinity (pKi)5-HT7 Affinity (Ki, nM)Primary Functional Profile
Unsubstituted Core None8.20>500Non-selective Partial Agonist
Compound 4 2-chloro-6-methyl9.3034.0Partial 5-HT1A Agonist / 5-HT2A Antagonist
Compound 5 2-methoxymethoxy9.41N/AHigh-Selectivity Partial Agonist
NLX-266 Analog (31) 4-fluoro>10.00N/AFull Biased Agonist (ERK1/2 Preferring)

Synthetic Methodologies & Experimental Protocols

To synthesize high-purity N-methyl-2-phenoxyethanamine hydrochloride for preclinical screening, a two-step sequence is employed: a Williamson ether synthesis followed by a high-pressure amination[8]. This protocol is designed as a self-validating system, ensuring intermediate purity before progressing.

Synthesis Phenol Substituted Phenol Alkylation Williamson Synthesis Phenol->Alkylation Intermediate 2-Phenoxyethyl Chloride Alkylation->Intermediate K2CO3, 80°C Amination N-Methylation Intermediate->Amination FreeBase Free Base Amination->FreeBase MeNH2, 100°C Salt HCl Salt FreeBase->Salt HCl (g)

Fig 2: Step-by-step synthetic workflow for N-methyl-2-phenoxyethanamine hydrochloride.

Protocol 1: Synthesis of 2-Phenoxyethyl Chloride (Intermediate)
  • Reagents: Dissolve 10.0 mmol of the substituted phenol (e.g., guaiacol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 15.0 mmol of anhydrous potassium carbonate ( K2​CO3​ ).

    • Causality Note: K2​CO3​ is utilized rather than NaOH to prevent the premature hydrolysis of the alkyl halide, ensuring the nucleophilic attack of the phenoxide ion remains the dominant pathway.

  • Alkylation: Dropwise, add 12.0 mmol of 1-bromo-2-chloroethane. Heat the mixture to 80°C for 6 hours under a nitrogen atmosphere.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the phenol spot validates reaction completion. Quench with water, extract with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo.

Protocol 2: N-Methylation and Salt Formation
  • Amination: Transfer the crude 2-phenoxyethyl chloride to a heavy-walled pressure tube. Add 15 mL of a 33% solution of methylamine in absolute ethanol.

    • Causality Note: A sealed pressure vessel is mandatory. Methylamine is a gas at room temperature (boiling point -6°C); atmospheric pressure reactions would result in complete volatilization of the nucleophile before the activation energy for the SN​2 substitution is reached.

  • Heating: Seal the tube and heat to 100°C for 12 hours.

  • Workup: Cool to room temperature, vent carefully, and concentrate to remove excess methylamine. Partition the residue between 1M NaOH and dichloromethane (DCM). Extract the organic layer to isolate the free base.

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution until precipitation ceases. Filter the resulting white crystalline solid (N-methyl-2-phenoxyethanamine hydrochloride) and dry under high vacuum.

  • Validation: Confirm structure via 1H NMR ( CDCl3​ ). Look for the characteristic triplet of the N-methyl group ( 2.5 ppm) and the distinct multiplets of the ethoxy chain ( 3.0 and 4.1 ppm) to validate successful alkylation and amination.

In Vitro Pharmacological Validation Protocol

To validate the synthesized derivatives, a competitive radioligand binding assay is required to determine the affinity ( Ki​ ) for the 5-HT1A receptor.

  • Membrane Preparation: Homogenize CHO cells stably expressing the human 5-HT1A receptor in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2​ ). Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 1.5 nM of [3H] -8-OH-DPAT (a selective 5-HT1A radioligand), and varying concentrations of the synthesized phenoxyethanamine derivative ( 10−11 to 10−4 M).

    • Causality Note: The use of [3H] -8-OH-DPAT, a full agonist, ensures the assay specifically measures the high-affinity state of the GPCR coupled to the G-protein, which is critical for identifying functional agonists.

  • Non-Specific Binding: Define non-specific binding using 10 μ M of unlabeled serotonin (5-HT).

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter). Wash thrice with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

References

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules (MDPI). Available at:[Link]

  • Discovery of Novel pERK1/2- or β -Arrestin-Preferring 5-HT1A Receptor-Biased Agonists. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

Foundational

Solubility of N-methyl-2-phenoxyethanamine hydrochloride in different solvents

An In-Depth Technical Guide to the Solubility of N-methyl-2-phenoxyethanamine Hydrochloride Abstract A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development, chemical synt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of N-methyl-2-phenoxyethanamine Hydrochloride

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development, chemical synthesis, and formulation science. This technical guide provides a deep dive into the solubility characteristics of N-methyl-2-phenoxyethanamine hydrochloride. While direct quantitative data for this specific molecule is not widely published, this paper establishes a robust theoretical framework for predicting its behavior. We will explore the physicochemical principles governing its solubility, present a predicted qualitative profile across a range of common laboratory solvents, and provide a detailed, field-proven experimental protocol for its precise quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility.

Introduction: The Critical Role of Solubility

N-methyl-2-phenoxyethanamine is an amine compound with a structure that lends itself to investigation in medicinal chemistry and related fields.[1] For practical application, it is often prepared and handled as a hydrochloride salt to improve stability and handling characteristics. The solubility of this salt, N-methyl-2-phenoxyethanamine hydrochloride, is a critical physical property that dictates its utility in nearly every stage of research and development. From choosing an appropriate solvent for a chemical reaction to designing a viable formulation for preclinical studies, solubility data informs key decisions, prevents costly errors, and accelerates the development timeline. This guide provides the foundational knowledge required to predict, understand, and experimentally verify the solubility of this compound.

Theoretical Framework: Why Salts Behave Differently

The solubility of any compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. For N-methyl-2-phenoxyethanamine hydrochloride, its behavior in a solvent is dominated by its ionic nature.

As a hydrochloride salt of an amine, the compound exists as an ion pair: the protonated N-methyl-2-phenoxyethanaminium cation and the chloride anion. When introduced to a polar protic solvent like water or ethanol, the solvent molecules effectively solvate these ions. The hydrogen bond-donating capacity of protic solvents allows for strong ion-dipole interactions, overcoming the crystal lattice energy of the salt and leading to dissolution.[2] Conversely, in nonpolar aprotic solvents such as hexane or toluene, the solvent molecules cannot effectively stabilize the charged ions, resulting in very low solubility.[2][3]

G cluster_solid Solid Crystal Lattice cluster_solution Solution (Polar Protic Solvent) Solid [R-NH2(CH3)]+Cl- Cation [R-NH2(CH3)]+ (Solvated Cation) Solid->Cation Dissolution Anion Cl- (Solvated Anion) Solid->Anion Dissociation

Caption: Dissociation of N-methyl-2-phenoxyethanamine HCl in a polar solvent.

Physicochemical Properties and Predicted Solubility Profile

While exhaustive experimental data is scarce, we can predict the solubility profile of N-methyl-2-phenoxyethanamine hydrochloride by examining its structure and the properties of common solvents.

Compound Properties:

  • Chemical Name: N-methyl-2-phenoxyethanamine hydrochloride

  • Molecular Formula (Salt): C₉H₁₄ClNO

  • Molecular Weight (Salt): 187.67 g/mol (Calculated)

  • Structure: An aromatic ether linked to a secondary amine, in its protonated salt form.

  • Expected Polarity: High, due to the ionic hydrochloride group.

Qualitative Solubility Prediction

Based on these properties, a qualitative solubility profile can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong ion-dipole interactions and hydrogen bonding effectively solvate the cation and anion.[2]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowCan solvate the cation through dipole-dipole interactions but are less effective at solvating the chloride anion.
Nonpolar Hexane, Toluene, HeptaneInsolubleLack the polarity and hydrogen bonding capability to overcome the salt's crystal lattice energy.[2]
Chlorinated Dichloromethane (DCM)Low to InsolubleWhile slightly polar, DCM is a poor solvent for ionic salts.
Common Solvent Properties

The choice of solvent is critical, and their properties dictate their interaction with the solute.

SolventTypeDielectric Constant (20°C)Polarity Index
WaterPolar Protic80.110.2
MethanolPolar Protic32.75.1
EthanolPolar Protic24.6[4]4.3
Dimethyl Sulfoxide (DMSO)Polar Aprotic47[4]7.2
AcetonitrilePolar Aprotic37.5[5]5.8
DichloromethaneChlorinated9.13.1
TolueneNonpolar2.4[6]2.4
HexaneNonpolar1.9[6]0.1

Data compiled from various sources.[4][5][6][7]

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

To move from prediction to precise quantification, a standardized experimental protocol is essential. The isothermal equilibrium method is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[2] This protocol ensures that the solution has reached a true equilibrium, providing reliable and reproducible data.

Principle

An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • N-methyl-2-phenoxyethanamine hydrochloride (purity >99%)

  • Selected solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance (4-decimal place)

  • Calibrated thermometer or temperature probe

  • Centrifuge

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Step-by-Step Methodology
  • Preparation of Stock Solutions: Accurately weigh an excess amount of N-methyl-2-phenoxyethanamine hydrochloride and add it to a known volume of each test solvent in sealed glass vials. The goal is to create a visible slurry, ensuring undissolved solid remains at equilibrium.

    • Causality Note: Using a significant excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Equilibration: Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

    • Causality Note: Constant temperature is critical as solubility is temperature-dependent. Prolonged agitation ensures that the dissolution rate equals the precipitation rate, achieving a stable equilibrium. Preliminary experiments should be run to determine the minimum time to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

    • Causality Note: Centrifugation is a crucial step to prevent microscopic solid particles from being carried over during sampling, which would artificially inflate the measured concentration.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant from each vial. Immediately filter the aliquot using a chemically compatible syringe filter into a pre-weighed volumetric flask. Dilute the sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

    • Causality Note: Filtering removes any remaining fine particulates. Dilution is necessary to bring the high concentration of the saturated solution into the quantifiable range of the HPLC detector.

  • Quantification: Analyze the diluted samples using a validated HPLC method. A calibration curve should be prepared using standards of known concentration to accurately determine the concentration of the compound in the diluted samples.

  • Data Calculation: Calculate the original solubility (S) in the solvent using the measured concentration from the HPLC (C_hplc) and the dilution factor (DF). The result is typically expressed in mg/mL or mol/L.

    • S (mg/mL) = C_hplc (mg/mL) × DF

G A 1. Preparation Add excess solid to known volume of solvent B 2. Equilibration Agitate in thermostatic shaker (e.g., 24h at 25°C) A->B C 3. Phase Separation Centrifuge to pellet undissolved solid B->C D 4. Sampling & Dilution Filter supernatant and perform accurate dilution C->D E 5. Quantification Analyze via validated HPLC method D->E F 6. Calculation Determine solubility from concentration and dilution factor E->F

Sources

Exploratory

An In-depth Technical Guide to N-methyl-2-phenoxyethanamine Hydrochloride for Research Applications

Abstract N-methyl-2-phenoxyethanamine hydrochloride is a research chemical belonging to the phenoxyethylamine class of compounds. Structurally related to phenethylamine, this molecule holds potential for investigation ac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-methyl-2-phenoxyethanamine hydrochloride is a research chemical belonging to the phenoxyethylamine class of compounds. Structurally related to phenethylamine, this molecule holds potential for investigation across various fields of pharmacology and medicinal chemistry due to its unique combination of a phenoxy moiety and a secondary amine. This guide provides a comprehensive technical overview for researchers, drug development professionals, and scientists. It covers the fundamental chemical properties, synthesis considerations, potential pharmacological mechanisms, detailed analytical methodologies, and crucial safety protocols. The objective is to equip researchers with the foundational knowledge required to design and execute scientifically rigorous investigations involving this compound.

Introduction

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs.[1] The introduction of a phenoxy group and N-methylation, as seen in N-methyl-2-phenoxyethanamine, significantly alters the molecule's physicochemical properties, potentially influencing its pharmacokinetic and pharmacodynamic profile. As a research chemical, its biological activities are not yet fully characterized, presenting a frontier for novel discovery. This guide serves as a consolidated resource, synthesizing available data to facilitate its exploration in a research and development context.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-methyl-2-phenoxyethanamine hydrochloride is paramount for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
Chemical Name N-methyl-2-phenoxyethanamine hydrochloride[2][3]
Synonym(s) 2-Phenoxy-N-methylethylamine hydrochloride[3][4]
CAS Number 85262-76-6 (for hydrochloride)[3][4][5]
Molecular Formula C9H14ClNO[3][6]
Molecular Weight 187.67 g/mol [4]
Appearance Solid or liquid (free base)[7]
Purity Typically ≥95% for research grades[2][3][7]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[7]

Synthesis and Purification Overview

The synthesis of N-methyl-2-phenoxyethanamine hydrochloride is typically achieved through established organic chemistry reactions. While specific proprietary methods may vary, a general conceptual workflow can be described.

A common synthetic route involves the Williamson ether synthesis to form the phenoxy ether linkage, followed by the introduction of the N-methylamine group.[8]

Conceptual Synthesis Workflow:

Synthesis_Workflow cluster_ether_synthesis Williamson Ether Synthesis cluster_amination Nucleophilic Substitution Phenol Phenol Phenoxyethanol 2-Phenoxyethanol Phenol->Phenoxyethanol Haloethanol 2-Haloethanol (e.g., 2-chloroethanol) Haloethanol->Phenoxyethanol Base Base (e.g., NaOH, NaH) Phenoxyethyl_Halide 2-Phenoxyethyl halide Phenoxyethanol->Phenoxyethyl_Halide Halogenation Halogenating_Agent Halogenating Agent (e.g., SOCl2, PBr3) Free_Base N-methyl-2-phenoxyethanamine (Free Base) Phenoxyethyl_Halide->Free_Base Methylamine Methylamine (CH3NH2) Methylamine->Free_Base Final_Product N-methyl-2-phenoxyethanamine HCl Free_Base->Final_Product Salt Formation HCl Hydrochloric Acid (HCl)

Caption: Conceptual workflow for the synthesis of N-methyl-2-phenoxyethanamine HCl.

Protocol Considerations:

  • Purification: The crude product is typically purified using techniques such as column chromatography on silica gel or recrystallization to achieve the desired purity for research applications.[9]

  • Salt Formation: The final step involves treating the free base with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.[8]

Potential Pharmacological Mechanisms

The pharmacology of N-methyl-2-phenoxyethanamine is not well-documented in peer-reviewed literature. However, its structural similarity to other phenethylamines allows for informed hypotheses regarding its potential mechanisms of action, which require experimental validation.

Hypothesized Targets:
  • Adrenergic and Serotonergic Systems: The core phenethylamine structure is known to interact with α- and β-adrenergic receptors, as well as serotonin (5-HT) receptors.[1] The phenoxy and N-methyl substitutions will modulate the affinity and selectivity for these receptor subtypes.

  • Monoamine Transporters: Many phenethylamine derivatives act as substrates or inhibitors for monoamine transporters (e.g., DAT, NET, SERT), thereby modulating the synaptic concentrations of dopamine, norepinephrine, and serotonin.

  • Enzyme Inhibition: Certain amines can inhibit metabolic enzymes like cytochrome P450s (e.g., CYP2D6, CYP3A4), which could lead to drug-drug interactions.[10]

The following diagram illustrates a hypothetical signaling pathway based on its potential interaction with G-protein coupled receptors (GPCRs), a common target for phenethylamines.[1]

Signaling_Pathway Ligand N-methyl-2-phenoxyethanamine Receptor Hypothetical GPCR (e.g., Adrenergic/Serotonin Receptor) Ligand->Receptor Binding G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Caption: Hypothesized GPCR signaling pathway for N-methyl-2-phenoxyethanamine.

Analytical Methodologies

Accurate and precise analytical methods are crucial for the characterization and quantification of N-methyl-2-phenoxyethanamine hydrochloride in both pure form and biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for purity assessment and quantification. Pre-column derivatization can be employed to enhance sensitivity and selectivity, especially for detecting low-level impurities.[11]

A. Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-methyl-2-phenoxyethanamine hydrochloride standard or sample.

  • Dissolve in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

B. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 220-270 nm).

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and confirmation of the compound's structure, particularly in complex matrices.

A. Sample Preparation:

  • For analysis of the free base, dissolve the hydrochloride salt in deionized water and basify with a suitable base (e.g., NaOH) to a pH > 10.

  • Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate.

  • The sample may be analyzed directly or after derivatization (e.g., with trifluoroacetic anhydride) to improve volatility and chromatographic peak shape.

B. GC-MS Conditions (Example):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Toxicology and Safety Precautions

As a research chemical with limited toxicological data, N-methyl-2-phenoxyethanamine hydrochloride must be handled with extreme care. The safety data for structurally related compounds indicates potential hazards.

  • Acute Toxicity: The free base of a related compound is classified as toxic if swallowed.

  • Corrosivity: Many phenethylamines are corrosive and can cause severe skin burns and eye damage.[12][13]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material and dispose of it as hazardous chemical waste. Avoid generating dust.[12]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Legal and Regulatory Status

N-methyl-2-phenoxyethanamine hydrochloride is intended for laboratory research use only.[2][14] Its legal status can vary by jurisdiction. Researchers are responsible for ensuring compliance with all local, state, and federal regulations concerning the acquisition, handling, and disposal of this compound. It may be considered a controlled substance analogue in some regions if intended for human consumption.[15]

Conclusion and Future Directions

N-methyl-2-phenoxyethanamine hydrochloride represents an under-explored molecule within the vast chemical space of phenethylamines. Its unique structure warrants investigation to elucidate its pharmacological profile. Future research should focus on systematic in vitro receptor binding assays to identify primary biological targets, followed by in vivo studies to characterize its physiological effects. A comprehensive toxicological evaluation is also essential to ensure its safe handling and potential for further development. This guide provides the necessary foundational information for researchers to embark on these investigations with scientific rigor and a commitment to safety.

References

  • ChemBK. N-Methyl-2-phenylethanamine hydrochloride (1:1). Available from: [Link]

  • CPAChem. Safety data sheet. Available from: [Link]

  • Brandes, L. J. (2008). N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer. Human & Experimental Toxicology, 27(2), 143-147. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • Wikipedia. Phenoxyethylamine. Available from: [Link]

  • Basit, A., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6635. Available from: [Link]

  • PubChem. 2-Phenoxyethanamine. Available from: [Link]

  • Anerao, A., et al. (2019). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. International Journal of Pharmaceutical Quality Assurance, 10(2), 335-339. Available from: [Link]

  • Drug Enforcement Administration. (2006). Solicitation of Information on the Use of Phenethylamine-Related Compounds. Federal Register, 71(202), 61861-61863. Available from: [Link]

  • Chemsrc. N,N-Dimethyl-2-phenoxyethanamine. Available from: [Link]

  • Grunewald, G. L., et al. (2007). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. The Journal of Physical Chemistry B, 111(1), 279-290. Available from: [Link]

Sources

Foundational

N-Methyl-2-phenoxyethanamine Hydrochloride in Neuroscience: A Structural Probe for Allosteric Modulation, Ion Channel Blockade, and PET Radiochemistry

Executive Summary N-methyl-2-phenoxyethanamine hydrochloride (NMPA-HCl, CAS: 85262-76-6) is a highly versatile secondary amine scaffold utilized extensively in medicinal chemistry and neuropharmacology[1]. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-2-phenoxyethanamine hydrochloride (NMPA-HCl, CAS: 85262-76-6) is a highly versatile secondary amine scaffold utilized extensively in medicinal chemistry and neuropharmacology[1]. Characterized by a phenoxy group linked via an ethyl ether chain to a methylamino moiety, NMPA serves as a critical structural determinant in several advanced pharmacological applications[1].

This technical whitepaper elucidates the mechanistic causality and experimental protocols behind three distinct neuroscientific applications of NMPA:

  • The allosteric activation of β-glucocerebrosidase (GCase) in Parkinson's disease models[2].

  • The state-dependent inhibition of voltage-gated sodium channels (NaV1.7) for osteoarthritic pain management[3].

  • Its use as a nucleophilic substrate in the rapid synthesis of [11C]-labeled PET radiopharmaceuticals[4].

Mechanistic Profiling & Structural Significance

The pharmacological utility of NMPA stems from its bipartite chemical structure:

  • The Phenoxyethyl Tail : Provides lipophilic bulk and rotational flexibility, allowing the molecule to navigate deep hydrophobic binding pockets (e.g., the pore-blocking mechanism in NaV channels)[5].

  • The N-Methyl Secondary Amine : Acts as a critical pivot point for structure-activity relationship (SAR) optimization. Unlike primary amines, the N-methyl group introduces steric hindrance and eliminates one hydrogen-bond donor. This subtle modification has been proven to fundamentally shift ligand-receptor interactions from orthosteric inhibition to allosteric activation[2][6].

Application I: Allosteric Activation of β-Glucocerebrosidase (GCase)

Mechanistic Causality

Mutations in the GBA1 gene lead to GCase misfolding, lysosomal dysfunction, and the accumulation of α-synuclein—a hallmark of Parkinson's disease (PD) and Lewy body dementia[6]. Early quinazoline-based modulators acted as GCase inhibitors. However, SAR studies revealed that incorporating the NMPA moiety (specifically, the N-methylation of the quinazoline core) transformed these molecules into allosteric activators[2][7].

The causality lies in hydrogen bonding: the removal of the N-H hydrogen bond donor prevents the molecule from locking the enzyme in an inactive state[8]. Instead, the NMPA-quinazoline conjugate (e.g., compound 9q) binds to an allosteric site, acting as a pharmacological chaperone that stabilizes mutant GCase in the endoplasmic reticulum, facilitating its translocation to the lysosome and enhancing substrate clearance[2][7].

GCase_Pathway A Quinazoline Core (Inhibitor) C N-Methylated Quinazoline (Allosteric Activator) A->C N-alkylation (Activity Switch) B NMPA Moiety (Secondary Amine) B->C Structural Integration D Mutant GCase (Endoplasmic Reticulum) C->D Chaperone Binding E Stabilized GCase (Lysosome) D->E Translocation & Activation F Reduced α-Synuclein (Neuroprotection) E->F Substrate Clearance

Fig 1. Mechanistic pathway of GCase allosteric activation via NMPA-quinazoline integration.

Self-Validating Protocol: Synthesis of NMPA-Quinazoline Activators
  • Nucleophilic Aromatic Substitution (SNAr) : Combine 2,4-dichloroquinazoline (1.0 eq) and NMPA-HCl (1.0 eq) in anhydrous N,N-dimethylformamide (DMF)[2].

  • Acid Neutralization (Causality) : Add potassium carbonate (K2CO3, 2.0 eq). Reasoning: K2CO3 neutralizes both the initial HCl salt of the NMPA precursor and the HCl byproduct generated during the SNAr reaction. This liberates the free base, maintaining the nucleophilicity of the secondary amine required for successful coupling[2].

  • Reaction & Isolation : Stir at room temperature for 12 hours. Quench with distilled water to precipitate the 2-chloro-N-methyl-N-(2-phenoxyethyl)quinazolin-4-amine intermediate. Filter and dry[2].

  • Validation : Perform LC-MS to verify the mass shift associated with the loss of HCl, and ¹H-NMR to confirm the presence of the N-methyl singlet (~3.2 ppm), ensuring alkylation occurred strictly at the 2-position.

Application II: Voltage-Gated Sodium Channel (NaV1.7) Inhibition

Mechanistic Causality

NaV1.7 channels in dorsal root ganglion (DRG) nociceptive neurons are primary drivers of aberrant action potentials in osteoarthritic (OA) pain[3]. N-desmethyl tamoxifen (ND-Tam) is a potent NaV inhibitor whose structure relies on a "bind and plug" model.

The NMPA moiety serves as the critical "binder" (referred to in literature as NM2P)[5]. The NMPA fragment exhibits high affinity for conserved intracellular receptor sites in domains II and IV of the NaV1.7 channel. By anchoring the molecule, NMPA positions the bulky triphenylene (TPE) group to physically occlude the ion pore[3][5]. This mechanism is highly state-dependent, meaning it preferentially blocks neurons firing at high frequencies, providing targeted analgesia without disrupting normal basal sensory function[3].

NaV_Inhibition NMPA NM2P Fragment (NMPA Binder) NDTAM N-Desmethyl Tamoxifen (ND-Tam) NMPA->NDTAM Receptor Binder TPE TPE Fragment (Triphenylene Plug) TPE->NDTAM Pore Blocker NAV NaV1.7 Channel (Domains II & IV) NDTAM->NAV 'Bind & Plug' Mechanism DRG DRG Nociceptive Neuron (Action Potential Block) NAV->DRG State-Dependent Block PAIN Osteoarthritic Pain Relief DRG->PAIN Decreased Firing Frequency

Fig 2. The "bind and plug" model of NaV1.7 inhibition utilizing the NMPA (NM2P) receptor binder.

Self-Validating Protocol: Patch-Clamp Electrophysiology of DRG Neurons
  • Cell Preparation : Isolate and culture DRG neurons from wild-type murine models[5].

  • Current-Clamp Configuration (Causality) : Establish whole-cell patch-clamp using a potassium gluconate-based intracellular solution to mimic physiological intracellular ion gradients. Hold the resting membrane potential at approximately -60 mV to ensure NaV channels are in a closed, resting state ready for activation[5].

  • Stimulation & Baseline : Inject a 1-second, 80 pA current to elicit a train of action potentials. Record baseline firing frequency and peak amplitude[5].

  • Drug Application : Perfuse the extracellular bath with 1 μM ND-Tam. The frequency of action potentials will decrease due to the state-dependent accumulation of the NMPA-anchored drug in the open/inactivated channel states[5].

  • Self-Validation (Washout) : Perfuse with drug-free buffer for 5 minutes. The recovery of the action potential frequency validates that the inhibition is a reversible receptor-ligand interaction, ruling out lipid bilayer disruption or cellular toxicity[5].

Application III: PET Radiopharmaceutical Synthesis ([11C]-Carbonyls)

Mechanistic Causality

Positron Emission Tomography (PET) requires the rapid incorporation of short-lived isotopes like Carbon-11 (t₁/₂ = 20.4 min) into bioactive molecules[4]. Traditional [11C] phosgenation is kinetically slow and technically challenging.

The "interrupted aza-Wittig" reaction solves this bottleneck. By reacting an iminophosphorane with [11C]CO₂, a highly reactive [11C]isocyanate intermediate is formed. NMPA, acting as a potent secondary amine nucleophile, rapidly intercepts this intermediate to form stable [11C]-ureas or carbamates[4][9]. The N-methyl group of NMPA prevents unwanted secondary reactions, ensuring high radiochemical yields (RCY) within the strict time limits of 11C decay[4][10].

Self-Validating Protocol: Automated [11C]CO₂ Fixation
  • Isotope Trapping : Deliver cyclotron-produced [11C]CO₂ into a reaction vial containing a polymer-supported strong base (e.g., BEMP) to trap the gas at room temperature[10].

  • Aza-Wittig Initiation : Add the iminophosphorane precursor to generate the [11C]isocyanate intermediate[4].

  • Nucleophilic Interception (Causality) : Inject NMPA (in anhydrous DMSO). The secondary amine attacks the isocyanate carbon, forming the[11C]-carbonyl linkage before the highly reactive intermediate can degrade or the isotope decays[10].

  • Validation : Purify via semi-preparative HPLC. The self-validating metric for this protocol is achieving a Radiochemical Yield (RCY) > 30% in under 22 minutes, confirming the kinetic viability of NMPA for automated PET tracer synthesis[10].

Quantitative Data Summary

Application DomainTarget Receptor / EnzymeActive NMPA-DerivativeKey Quantitative MetricBiological Outcome
Neurodegeneration (PD) β-Glucocerebrosidase (GCase)Compound 9q (Quinazoline-NMPA)EC₅₀ ≈ 2.5 μM; 1.5-fold GCase protein increaseAllosteric stabilization; reduced α-synuclein accumulation
Pain Management (OA) Voltage-Gated Na⁺ Channel (NaV1.7)N-Desmethyl Tamoxifen (ND-Tam)IC₅₀ = 1.2 μM (Firing Frequency)State-dependent block; decreased nociceptive firing
PET Neuroimaging Various (e.g., [11C]glibenclamide)[11C]-NMPA CarbonylsRadiochemical Yield (RCY) > 33% in < 22 minRapid isotope fixation for in vivo BBB integrity mapping

References

  • Benchchem. (n.d.). 2-(2-methoxyphenoxy)-N-methylethanamine | 72955-82-9.
  • Zheng, J., et al. (2019). Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase. Journal of Medicinal Chemistry / NIH.
  • McCollum, M. M., et al. (2022). Targeting the tamoxifen receptor within sodium channels to block osteoarthritic pain. Cell Reports / NIH.
  • Ismailani, U. S., et al. (2021). Interrupted Aza-Wittig Reactions Using Iminophosphoranes to Synthesize 11C-Carbonyls. ChemRxiv / Chemical Communications.

Sources

Protocols & Analytical Methods

Method

Analytical methods for N-methyl-2-phenoxyethanamine hydrochloride quantification

Application Note: Analytical Methodologies for the Quantification of N-Methyl-2-phenoxyethanamine Hydrochloride Introduction & Pharmacochemical Context N-methyl-2-phenoxyethanamine hydrochloride (CAS 85262-76-6) is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Methodologies for the Quantification of N-Methyl-2-phenoxyethanamine Hydrochloride

Introduction & Pharmacochemical Context

N-methyl-2-phenoxyethanamine hydrochloride (CAS 85262-76-6) is a critical secondary amine building block utilized in the synthesis of various pharmacologically active compounds. Notably, it serves as a key moiety in the development of quinazoline-based allosteric activators of β-glucocerebrosidase (GCase)[1], which are heavily investigated for the treatment of lysosomal storage disorders and Parkinson's disease. The free base form exhibits a molecular weight of 151.21 g/mol and a logP of approximately 1.40. Given its role as a critical precursor and a potential process impurity in Active Pharmaceutical Ingredients (APIs), establishing a highly rigorous, self-validating analytical method for its quantification is paramount for drug development professionals.

Analytical Strategy and Mechanistic Causality

The quantification of this compound necessitates an analytical approach tailored to its specific physicochemical properties.

  • Chromatographic Retention (Causality): As a secondary amine, the compound is highly basic. On standard silica-based reversed-phase columns, unendcapped silanol groups carry a negative charge at neutral pH, causing severe peak tailing due to secondary ion-exchange interactions. Therefore, an endcapped C18 stationary phase combined with an acidic mobile phase modifier is required[2]. The acid protonates the residual silanols (neutralizing them) while fully ionizing the amine, ensuring sharp, symmetrical peaks.

  • Detection Modality: The phenoxy ring provides a strong chromophore due to π−π∗ transitions, making Ultraviolet (UV) detection highly effective at 270–280 nm[2]. This wavelength avoids the low-UV noise typically caused by organic solvents, optimizing the signal-to-noise ratio.

Methodological Workflow

AnalyticalWorkflow A Sample Preparation (Dilution & Filtration) B RP-HPLC Separation (C18, Acidic Modifier) A->B C Detection (UV 270 nm / ESI+ MS) B->C D Data Acquisition (Peak Integration) C->D E Method Validation (ICH Q2(R2) Compliance) D->E

RP-HPLC analytical workflow for N-methyl-2-phenoxyethanamine hydrochloride quantification.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . It incorporates continuous System Suitability Testing (SST) prior to and during the analytical run. If the SST criteria drift beyond acceptable limits, the run is automatically invalidated, ensuring absolute data integrity.

Reagents and Materials
  • N-methyl-2-phenoxyethanamine hydrochloride reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), LC-MS grade.

Sample and Standard Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:MeCN. Causality: Matching the diluent to the initial mobile phase conditions prevents "solvent-shock" and peak distortion at the solvent front.

  • Stock Solution: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Working Standards: Serially dilute the stock solution to prepare calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter. Causality: Removes particulate matter that could cause frit blockage and catastrophic column overpressure.

Chromatographic Conditions
  • Column: Phenomenex Luna C18(2) (150 mm × 4.6 mm, 5 µm), fully endcapped.

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C (Stabilizes retention times against ambient fluctuations).

  • Detection: UV at 270 nm.

Table 1: Gradient Elution Profile & Mechanistic Purpose

Time (min)% Mobile Phase A% Mobile Phase BCausality / Purpose
0.0 – 2.09010Analyte focusing and elution of highly polar void volume interferents.
2.0 – 10.090 → 2010 → 80Primary separation gradient to resolve the main peak from hydrophobic impurities.
10.0 – 12.02080Column wash to flush strongly retained lipophilic matrix components.
12.0 – 15.09010Re-equilibration to initial conditions to ensure reproducible retention times.
System Suitability (Self-Validating Criteria)

Before sample analysis, inject the 50 µg/mL standard six times. The system is only deemed suitable for quantification if:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0% (Confirms injector precision).

  • Tailing factor (T): ≤ 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical plates (N): ≥ 5000 (Confirms column efficiency and integrity).

Data Presentation: Method Validation Summary

To ensure regulatory compliance, the method must be validated according to ICH Q2(R2) guidelines[2]. Table 2 summarizes the quantitative validation parameters expected when executing this protocol.

Table 2: ICH Q2(R2) Validation Parameters

Validation ParameterAcceptance CriteriaTypical Observed ValueMechanistic Implication
Linearity Range R² ≥ 0.9991.0 – 100 µg/mL (R² = 0.9998)Ensures proportional detector response across the operational concentration range.
Limit of Detection (LOD) S/N ratio ≥ 3:10.15 µg/mLDefines the absolute baseline sensitivity for trace impurity detection.
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.50 µg/mLEstablishes the lowest concentration quantifiable with acceptable precision.
Method Precision %RSD ≤ 2.0% (n=6)0.85%Confirms the stability of the injection mechanism and detector over time.
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6%Validates that sample matrix effects do not suppress or enhance the analyte signal.

Sources

Application

Application Note: High-Sensitivity HPLC-MS/MS Quantification of N-methyl-2-phenoxyethanamine Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Plasma / In Vitro Assay Buffers Mechanistic Context & Application Rationale N-methyl-2-phenoxyethanamine is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Plasma / In Vitro Assay Buffers

Mechanistic Context & Application Rationale

N-methyl-2-phenoxyethanamine is a highly versatile secondary amine scaffold utilized extensively in medicinal chemistry. It serves as a critical receptor-binding fragment in novel tamoxifen analogs (e.g., ND-Tam) designed to target voltage-gated sodium channels for the attenuation of osteoarthritic pain[1]. Furthermore, it acts as a key intermediate in the synthesis of quinazoline-based modulators that function as β-glucocerebrosidase activators, which are under investigation for Parkinson's disease therapeutics[2].

Given its pharmacological significance, rigorous analytical methodologies are required to track its pharmacokinetics, monitor in vivo distribution, and confirm synthetic purity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity and selectivity in complex biological matrices[3].

Analytical System Architecture

The following diagram illustrates the logical progression of the analyte through the LC-MS/MS system, highlighting the physical state changes from liquid matrix extraction to gas-phase ion detection.

Workflow Prep Sample Prep (Protein Precip) LC UHPLC Separation (C18 Column) Prep->LC 2 µL ESI ESI+ Ionization (Protonation) LC->ESI Eluate MS1 MS1 Isolation (m/z 152.1) ESI->MS1 [M+H]+ CID CID Fragmentation (Argon Gas) MS1->CID Precursor MS2 MS2 Detection (m/z 95.1, 58.1) CID->MS2 Fragments

Fig 1: LC-MS/MS analytical workflow for N-methyl-2-phenoxyethanamine quantification.

Self-Validating Experimental Protocols

Reagents & System Preparation
  • Analytes: N-methyl-2-phenoxyethanamine hydrochloride (Reference Standard, >99% purity) and N-methyl-2-phenoxyethanamine-d3 (Stable Isotope-Labeled Internal Standard, SIL-IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Causality & Rationale: The use of a SIL-IS is the cornerstone of a self-validating protocol. By introducing a deuterated analog prior to any sample manipulation, any subsequent losses during extraction or signal suppression during ionization are mathematically normalized, ensuring absolute quantitative trustworthiness.

Causality-Driven Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of the biological sample (e.g., plasma) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of SIL-IS working solution (100 ng/mL in 50% ACN). Vortex briefly to equilibrate the standard with the matrix.

  • Precipitate: Add 150 µL of ice-cold ACN containing 0.1% FA.

  • Agitate & Isolate: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • Causality & Rationale: Protein precipitation with acidic, cold ACN serves a dual purpose. First, it rapidly denatures plasma proteins, preventing column fouling. Second, the acidic environment ensures the secondary amine remains fully protonated, preventing it from binding to negatively charged sites on denatured proteins, thereby maximizing recovery.

Chromatographic Separation Strategy
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in LC-MS Water.

  • Mobile Phase B: 0.1% FA in LC-MS ACN.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Causality & Rationale: Basic amines like N-methyl-2-phenoxyethanamine (pKa ~9.5) are notorious for secondary interactions with residual silanols on silica-based columns, leading to peak tailing. A bridged ethyl hybrid (BEH) C18 column combined with an acidic mobile phase (0.1% FA) suppresses silanol ionization and maintains the analyte in a positively charged state, ensuring sharp, symmetrical peaks and highly reproducible retention times[3].

Mass Spectrometric Detection
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Causality & Rationale: ESI+ is mechanistically ideal for this molecule. The basic nitrogen atom readily accepts a proton in the acidic spray to form a stable [M+H]+ pseudomolecular ion at m/z 152.1. During Collision-Induced Dissociation (CID), the molecule predictably cleaves at the ether linkage, yielding highly specific product ions that eliminate matrix background noise.

Quantitative Data & Method Parameters

Table 1: HPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.000.4955
0.500.4955
2.500.41090
3.500.41090
3.600.4955
5.000.4955

Table 2: Tandem Mass Spectrometry (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
N-methyl-2-phenoxyethanamine152.195.12515Quantifier
N-methyl-2-phenoxyethanamine152.158.12520Qualifier
N-methyl-2-phenoxyethanamine-d3 (IS)155.195.12515Internal Standard

Table 3: Method Validation Summary

ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range1.0 – 1000 ng/mLR² > 0.995
Limit of Detection (LOD)0.3 ng/mLS/N ≥ 3
Lower Limit of Quantitation (LLOQ)1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%)2.4% – 5.2%≤ 15%
Mean Extraction Recovery94.5% ± 3.2%Consistent across all QC levels

Field Insights & System Troubleshooting

  • Mitigating Carryover: Secondary amines can exhibit carryover due to adsorption on stainless steel autosampler needles. Self-Validating Check: Always inject a solvent blank immediately following the highest calibration standard (Upper Limit of Quantitation, ULOQ). If carryover exceeds 20% of the LLOQ signal, switch the strong wash solvent to a mixture of Methanol/Acetonitrile/Isopropanol/Water (1:1:1:1, v/v) containing 0.2% FA.

  • Matrix Effect Monitoring: Phospholipids in plasma can co-elute and suppress the ESI signal. Monitor the baseline using a post-column infusion of the analyte while injecting a blank matrix extract. Adjust the gradient slope between 1.5 and 2.5 minutes if the analyte retention time falls within a zone of severe ion suppression.

Sources

Method

Application Note and Protocols for N-methyl-2-phenoxyethanamine hydrochloride as a Ligand in Binding Assays

Introduction: Unveiling the Potential of a Novel Phenethylamine Ligand N-methyl-2-phenoxyethanamine hydrochloride is a substituted phenethylamine, a chemical class renowned for its diverse interactions with key neurologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Phenethylamine Ligand

N-methyl-2-phenoxyethanamine hydrochloride is a substituted phenethylamine, a chemical class renowned for its diverse interactions with key neurological targets. The phenethylamine scaffold is the backbone for endogenous neurotransmitters like dopamine, norepinephrine, and serotonin, as well as a multitude of synthetic psychoactive compounds and therapeutics. The structural features of N-methyl-2-phenoxyethanamine hydrochloride, specifically the N-methylation and the 2-phenoxy substitution, suggest its potential as a modulator of monoamine transporters—critical proteins that regulate neurotransmitter levels in the synapse.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals interested in characterizing the binding profile of N-methyl-2-phenoxyethanamine hydrochloride. Based on structure-activity relationship (SAR) data from analogous compounds, we hypothesize that this ligand may exhibit significant affinity for the norepinephrine transporter (NET), with potential secondary interactions at the dopamine transporter (DAT), serotonin transporter (SERT), and trace amine-associated receptor 1 (TAAR1).

Herein, we present detailed protocols for radioligand binding assays to empirically determine the binding affinity of N-methyl-2-phenoxyethanamine hydrochloride for the human monoamine transporters. Furthermore, we will discuss complementary assays and data analysis techniques to build a comprehensive pharmacological profile of this intriguing molecule.

Scientific Rationale: Insights from Structure-Activity Relationships

While direct binding data for N-methyl-2-phenoxyethanamine hydrochloride is not extensively available in public literature, we can infer its likely targets by examining the SAR of structurally related phenethylamines.

  • The Phenoxy Moiety: The presence of a phenoxy group introduces significant bulk and potential for specific molecular interactions. Studies on [4-(Phenoxy)pyridin-3-yl]methylamines have demonstrated that substitutions on the phenoxy ring are crucial for achieving potent and selective norepinephrine reuptake inhibition[1]. This suggests that the phenoxy group in N-methyl-2-phenoxyethanamine hydrochloride may direct its binding preference towards the norepinephrine transporter.

  • N-Methylation: N-methylation of phenethylamines is known to influence their pharmacological profile. Generally, N-methylation can decrease potency at the trace amine-associated receptor 1 (TAAR1) and may also reduce the efficiency of uptake by monoamine transporters[2][3]. However, it can also confer selectivity for certain transporters. For instance, in some series of compounds, N-methylation has been shown to be compatible with high-affinity binding to monoamine transporters[4].

Based on these observations, a primary hypothesis is that N-methyl-2-phenoxyethanamine hydrochloride is a ligand for monoamine transporters, with a potential for higher affinity and selectivity for NET. To validate this hypothesis, a comprehensive binding assay panel targeting DAT, NET, and SERT is the logical first step.

Experimental Workflow for Characterizing a Novel Ligand

The following diagram illustrates the recommended workflow for characterizing the binding properties of N-methyl-2-phenoxyethanamine hydrochloride.

Ligand_Characterization_Workflow cluster_0 Phase 1: Primary Target Identification cluster_1 Phase 2: Secondary Target & Functional Activity cluster_2 Phase 3: Comprehensive Profile A Prepare N-methyl-2-phenoxyethanamine HCl Stock Solution B Radioligand Binding Assays (DAT, NET, SERT) A->B C Data Analysis: Calculate IC50 and Ki values B->C F Synthesize Findings C->F D TAAR1 Functional Assay (e.g., cAMP accumulation) E Data Analysis: Determine EC50 and Emax D->E E->F G Determine Selectivity Profile F->G

Caption: Workflow for characterizing N-methyl-2-phenoxyethanamine hydrochloride.

Detailed Protocols: Radioligand Binding Assays for Monoamine Transporters

The following protocols are designed for a 96-well plate format and utilize cell membranes prepared from HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.

Materials and Reagents
  • N-methyl-2-phenoxyethanamine hydrochloride: Prepare a 10 mM stock solution in sterile deionized water or DMSO.

  • Cell Membranes: Aliquots of cryopreserved cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

    • For NET: [³H]Nisoxetine (specific activity ~85 Ci/mmol)

    • For SERT: [³H]Citalopram (specific activity ~80 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Competitors:

    • For DAT: 10 µM GBR 12909

    • For NET: 10 µM Desipramine

    • For SERT: 10 µM Fluoxetine

  • 96-well Plates: Polypropylene, round-bottom.

  • Filter Mats: GF/B or GF/C glass fiber filter mats, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail: A high-efficiency liquid scintillation cocktail.

  • Plate Shaker

  • Filtration Manifold

  • Liquid Scintillation Counter

Experimental Procedure
  • Preparation of Reagents:

    • Thaw the cell membrane aliquots on ice. Dilute the membranes in assay buffer to the desired protein concentration (typically 10-50 µg protein per well). Keep on ice.

    • Prepare serial dilutions of N-methyl-2-phenoxyethanamine hydrochloride in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Prepare the radioligand working solution in assay buffer at a concentration of 2x the Kd value for the respective transporter.

  • Assay Plate Setup (Total Volume: 200 µL per well):

Well TypeComponent 1 (50 µL)Component 2 (50 µL)Component 3 (100 µL)
Total Binding Assay BufferRadioligand Working SolutionDiluted Cell Membranes
Non-specific Binding NSB Competitor (10x final concentration)Radioligand Working SolutionDiluted Cell Membranes
Test Compound N-methyl-2-phenoxyethanamine HCl dilutionsRadioligand Working SolutionDiluted Cell Membranes
  • Incubation:

    • Incubate the plates for 60-120 minutes at room temperature with gentle agitation on a plate shaker. The optimal incubation time should be determined in preliminary experiments to ensure equilibrium is reached.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter mats using a cell harvester.

    • Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats under a heat lamp or in a low-temperature oven.

    • Place the dried filter mats in scintillation vials or a cassette compatible with your scintillation counter.

    • Add scintillation cocktail to each vial/well.

    • Allow the samples to equilibrate in the dark for at least 30 minutes before counting.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curves:

    • Plot the percentage of specific binding against the logarithm of the concentration of N-methyl-2-phenoxyethanamine hydrochloride. The percentage of specific binding is calculated as: (Specific Binding at a given concentration / Specific Binding in the absence of competitor) * 100

  • Determine IC50 Values:

    • Fit the competition curve data to a sigmoidal dose-response (variable slope) equation using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Inhibitory Constant (Ki):

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the transporter.

The Ki value represents the binding affinity of N-methyl-2-phenoxyethanamine hydrochloride for the target transporter. A lower Ki value indicates a higher binding affinity.

Secondary Target Investigation: TAAR1 Functional Assay

Should N-methyl-2-phenoxyethanamine hydrochloride demonstrate weak affinity for the monoamine transporters, or if a more comprehensive profile is desired, investigating its functional activity at TAAR1 is a logical next step. As a G-protein coupled receptor, TAAR1 activation can be measured through second messenger assays, such as cAMP accumulation.

Principle of the cAMP Accumulation Assay

TAAR1 is primarily coupled to the Gs alpha subunit of the G-protein complex. Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This change in cAMP levels can be quantified using various commercially available assay kits, often based on competitive immunoassays or reporter gene systems.

Experimental Workflow for cAMP Assay

cAMP_Assay_Workflow A Seed HEK293 cells stably expressing human TAAR1 B Pre-incubate cells with phosphodiesterase inhibitor A->B C Stimulate cells with varying concentrations of N-methyl-2- phenoxyethanamine HCl B->C D Lyse cells and measure intracellular cAMP levels C->D E Data Analysis: Generate dose-response curve and determine EC50 D->E

Caption: Workflow for a TAAR1 cAMP functional assay.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the binding data, the following controls should be incorporated into each experiment:

  • Reference Compounds: Include a known high-affinity ligand for each transporter as a positive control in the competition binding assays. This will validate the assay performance.

  • Saturation Binding: Periodically perform saturation binding experiments with the radioligand to confirm its Kd and Bmax values in your cell membrane preparations.

  • Protein Concentration: Ensure accurate determination of protein concentration in the membrane preparations to normalize binding data.

  • Statistical Analysis: Perform each experiment in triplicate and repeat at least three independent times to ensure statistical significance.

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of N-methyl-2-phenoxyethanamine hydrochloride as a ligand for monoamine transporters. By systematically performing the described radioligand binding assays, researchers can obtain quantitative data on its binding affinity and selectivity. The proposed secondary functional assay for TAAR1 will further elucidate its pharmacological profile.

The data generated from these studies will be crucial for understanding the potential therapeutic applications or neuropharmacological effects of N-methyl-2-phenoxyethanamine hydrochloride. Further investigations could include functional uptake inhibition assays to determine if the compound acts as a substrate or a blocker of the monoamine transporters, as well as in vivo studies to assess its behavioral effects.

References

  • Osborne, J. P., et al. (2005). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry, 48(24), 7649–7658. [Link]

  • Canal, C. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(2), 297-310. [Link]

  • Fuller, R. W., et al. (1975). Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine. Journal of Pharmacology and Experimental Therapeutics, 193(3), 786-794. [Link]

  • Schlesser, B., et al. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 22(23), 12816. [Link]

  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-185. [Link]

  • Micheli, F., et al. (2002). Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Journal of Medicinal Chemistry, 45(11), 2249-2259. [Link]

  • Brandes, L. J. (2008). N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer. Human & Experimental Toxicology, 27(2), 143-147. [Link]

  • Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British Journal of Pharmacology, 147(S1), S82-S88. [Link]

  • Bymaster, F. P., et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1849-1852. [Link]

Sources

Application

Using N-methyl-2-phenoxyethanamine hydrochloride for receptor studies

An Application Note for the Pharmacological Characterization of Novel Phenoxyethylamine Analogs at G-Protein Coupled Receptors Disclaimer: As of March 2026, N-methyl-2-phenoxyethanamine hydrochloride is not extensively c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmacological Characterization of Novel Phenoxyethylamine Analogs at G-Protein Coupled Receptors

Disclaimer: As of March 2026, N-methyl-2-phenoxyethanamine hydrochloride is not extensively characterized in peer-reviewed literature for specific receptor interactions. The phenoxyethylamine scaffold, however, is a privileged structure in medicinal chemistry, known to be a component of ligands for various monoamine receptors, including adrenergic and dopaminergic subtypes.[1][2][3] This document, therefore, serves as a detailed, authoritative template and guide for researchers seeking to characterize a novel compound with this scaffold. We will use the β2-adrenergic receptor, a classic Gs-coupled G-Protein Coupled Receptor (GPCR), as a representative target to illustrate the essential workflows for determining receptor binding affinity and functional potency.

Introduction: A Strategic Approach to Characterizing Novel Ligands

The primary goal in early-stage drug discovery is to thoroughly characterize the interaction of a novel chemical entity with its biological target.[4][5] This process involves two fundamental questions: "Does the compound bind to the target?" and "What happens after it binds?". To answer these, we employ a sequential workflow of binding and functional assays.

  • Binding Affinity (Ki): This parameter measures the strength of the interaction between the ligand and the receptor. A low Ki value indicates high affinity. The gold-standard method for determining this is the competitive radioligand binding assay.[6][7] This assay quantifies how effectively our test compound displaces a known high-affinity radiolabeled ligand from the receptor.[8]

  • Functional Potency (EC50) and Efficacy (Emax): These parameters measure the biological effect of the ligand-receptor interaction. For a Gs-coupled receptor like the β2-adrenergic receptor, agonist binding activates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[9] We can measure this cAMP accumulation to determine the compound's potency (EC50, the concentration required to produce 50% of the maximal response) and its efficacy (Emax, the maximum response it can produce).[10]

This application note provides detailed, self-validating protocols for these two core assays, designed to provide a comprehensive pharmacological profile of a novel phenoxyethylamine compound, hereafter referred to as "Test Compound."

Part 1: Receptor Binding Affinity Determination via Competitive Radioligand Assay

This protocol describes how to determine the binding affinity (Ki) of the Test Compound for the human β2-adrenergic receptor by measuring its ability to compete with a known radiolabeled antagonist, [³H]-Dihydroalprenolol ([³H]-DHA).

Causality and Experimental Rationale

The assay operates on the principle of competition. A fixed concentration of high-affinity radioligand ([³H]-DHA) and receptor-containing membranes are incubated with increasing concentrations of the unlabeled Test Compound. The more effectively the Test Compound binds to the receptor, the less radioligand will be able to bind. By measuring the decrease in radioactivity bound to the membranes at equilibrium, we can determine the Test Compound's inhibitory concentration (IC50), which can then be converted to its binding affinity constant (Ki).[11]

Experimental Workflow: Radioligand Binding

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol: β2-Adrenergic Receptor Binding

Materials:

  • Cell Membranes: Membrane preparation from HEK293 or CHO cells stably expressing the human β2-adrenergic receptor. Store at -80°C.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), specific activity ~80-100 Ci/mmol.

  • Test Compound: N-methyl-2-phenoxyethanamine hydrochloride, prepared as a 10 mM stock in DMSO.

  • Non-Specific Control: 10 µM Propranolol or another high-affinity unlabeled β-blocker.

  • Filtration System: Cell harvester with Whatman GF/B glass fiber filters.[8]

  • Scintillation Fluid & Counter.

Procedure:

  • Membrane Preparation: On the day of the assay, thaw the membrane aliquot on ice. Dilute in ice-cold Assay Buffer to a final concentration of 20-40 µg protein per assay well. This concentration should be optimized beforehand to ensure a sufficient signal-to-noise ratio.[6] Keep the membrane suspension on ice at all times.

  • Compound Dilution: Perform a serial dilution of the Test Compound stock solution in Assay Buffer to achieve a range of final assay concentrations (e.g., from 0.1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-DHA + 150 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Propranolol + 50 µL [³H]-DHA + 150 µL membrane suspension.

    • Test Compound: 50 µL of each Test Compound dilution + 50 µL [³H]-DHA + 150 µL membrane suspension.

    • Note: The final concentration of [³H]-DHA should be approximately its Kd value for the receptor (typically 1-2 nM). The total assay volume is 250 µL.[11]

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.[8]

  • Washing: Immediately wash the filters 3-4 times with 3 mL of ice-cold Assay Buffer to remove any unbound radioactivity.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Presentation
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate % Inhibition: For each concentration of the Test Compound, calculate the percentage of specific binding inhibited: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB))

  • Determine IC50 and Ki: Plot % Inhibition versus the log concentration of the Test Compound and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism). The IC50 is the concentration of the Test Compound that inhibits 50% of the specific binding.

  • Cheng-Prusoff Correction: Convert the IC50 to the binding affinity constant (Ki) using the Cheng-Prusoff equation:[11] Ki = IC50 / (1 + ([L] / Kd)) Where [L] is the concentration of the radioligand used and Kd is its dissociation constant.

ParameterValueDescription
IC50 125 nMConcentration of Test Compound causing 50% inhibition of radioligand binding.
Ki 78 nMDissociation constant for the Test Compound, corrected for radioligand concentration.
Hill Slope ~1.0Suggests binding to a single site in a competitive manner.

Part 2: Functional Potency and Efficacy via cAMP Accumulation Assay

This protocol determines if the Test Compound acts as an agonist, antagonist, or inverse agonist at the β2-adrenergic receptor by measuring its effect on intracellular cAMP levels.

Causality and Experimental Rationale

The β2-adrenergic receptor is canonically coupled to the Gs alpha subunit. Agonist binding triggers a conformational change, leading to the activation of adenylyl cyclase, which converts ATP into cAMP.[9] This assay directly measures this downstream signal.

  • An agonist will stimulate cAMP production in a dose-dependent manner.

  • An antagonist will have no effect on its own but will block the cAMP production stimulated by a known agonist (like Isoproterenol).

  • An inverse agonist will decrease the basal level of cAMP.

To ensure the measured cAMP is not degraded, a phosphodiesterase (PDE) inhibitor like IBMX is included in the assay buffer.[9]

Signaling Pathway: β2-Adrenergic Receptor

Caption: Gs-coupled signaling pathway for the β2-adrenergic receptor.

Detailed Protocol: HTRF cAMP Assay

This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) based competitive immunoassay, a common and robust method.[12]

Materials:

  • Cells: HEK293 or CHO cells expressing the β2-adrenergic receptor.

  • Assay Plates: 384-well, low-volume, white plates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS supplemented with a PDE inhibitor (e.g., 500 µM IBMX).

  • Test Compound & Controls: Serial dilutions of the Test Compound; a known full agonist (e.g., Isoproterenol) as a positive control; a known antagonist (e.g., Propranolol) for antagonist mode testing.

  • cAMP Assay Kit: A commercial HTRF cAMP detection kit (e.g., from Cisbio, PerkinElmer). These kits typically contain a cAMP-d2 conjugate (acceptor) and an anti-cAMP antibody labeled with a cryptate (donor).

Procedure (Agonist Mode):

  • Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, harvest the cells gently (e.g., using an enzyme-free dissociation buffer), wash with PBS, and resuspend in Assay Buffer at a predetermined optimal density (e.g., 2,500 cells/5 µL).

  • Compound Plating: Dispense 5 µL of each Test Compound dilution (and controls) into the wells of the 384-well plate. Include a vehicle-only control (e.g., 0.1% DMSO in Assay Buffer).

  • Cell Stimulation: Add 5 µL of the cell suspension to each well.

  • Incubation: Seal the plate and incubate at room temperature for 30 minutes to allow for cAMP accumulation.[9]

  • cAMP Detection: Following the manufacturer's protocol, add the HTRF detection reagents. This typically involves two additions:

    • Add 5 µL of the cAMP-d2 conjugate to each well.

    • Add 5 µL of the anti-cAMP cryptate-labeled antibody to each well.

  • Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Procedure (Antagonist Mode):

  • The protocol is similar, but compounds are pre-incubated with the cells for 15-30 minutes before the addition of a known agonist. The agonist (e.g., Isoproterenol) is added at its EC80 concentration to stimulate cAMP production. An effective antagonist will reduce this stimulated cAMP level in a dose-dependent manner.[12]

Data Analysis and Presentation
  • Calculate HTRF Ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.

  • Convert to cAMP Concentration: Using a standard curve generated with known cAMP concentrations, convert the HTRF ratio for each well into nM of cAMP.

  • Plot and Analyze: Plot the cAMP concentration versus the log concentration of the Test Compound. Fit the data using a sigmoidal dose-response model to determine the EC50 and Emax values.

ParameterValue (Agonist Mode)Description
EC50 250 nMConcentration of Test Compound that produces 50% of its maximal effect.
Emax 95% (vs. Isoproterenol)The maximal response produced by the Test Compound, expressed as a percentage of the full agonist response.
Conclusion Full AgonistThe compound demonstrates high efficacy in stimulating cAMP production.

References

  • Brodde, O. E., & Michel, M. C. (1999). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Naunyn-Schmiedeberg's archives of pharmacology, 329(3), 294-300. [Link not available]
  • Dittman, J. S. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3895-3900. [Link]

  • PubMed. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". [Link]

  • Zhang, J. H., & Xie, X. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Zwier, J. M., et al. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Journal of biomolecular screening, 9(1), 48-56. [Link]

  • PubMed. (1977). [Noradrenaline-antagonistic effects of some phenylethylamine and phenoxyethylamine derivatives]. [Link]

  • EMMA International. (2024, March 4). Designing Pharmacology Studies: A Blueprint for Drug Development Success. Retrieved from [Link]

  • Grokipedia. (n.d.). Phenoxyethylamine. Retrieved from [Link]

  • Perez, J. B., & Lizardi, A. A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of visualized experiments : JoVE, (191). [Link]

  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... Retrieved from [Link]

  • Sakauchi, N., et al. (2017). Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. European journal of medicinal chemistry, 138, 1118-1130. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenoxyethylamine. Retrieved from [Link]

  • Xue, L., et al. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS chemical neuroscience, 5(7), 543-554. [Link]

  • QIMA Life Sciences. (2023, February 28). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In vitro studies in drug discovery and development: An analysis of study objectives and application of good laboratory practices (GLP). Retrieved from [Link]

  • Glavin, G. B., & Brandes, L. J. (1990). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. Agents and actions, 31(3-4), 253-258. [Link]

  • Brandes, L. J., et al. (1998). The intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethamine.HCL, may potentiate doxorubicin in the treatment of metastatic breast cancer: Results of a pilot study. Breast cancer research and treatment, 49(1), 61-68. [Link]

  • Hossain, S., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Frontiers in Chemistry, 9, 650585. [Link]

  • ResearchGate. (n.d.). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter | Request PDF. Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2023). Discovery and Development of Monoamine Transporter Ligands. In Progress in molecular biology and translational science (Vol. 194, pp. 115-151). [Link]

  • ACS Publications. (n.d.). Enabling the Identification of Dopamine Receptor Ligands from Complex Matrices Using a Cyclic Tetrapeptide | Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2023). Discovery and Development of Monoamine Transporter Ligands. [Link]

  • Semantic Scholar. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

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Method

Application Notes and Protocol for the Dissolution of N-methyl-2-phenoxyethanamine Hydrochloride

Abstract This document provides a comprehensive guide for the dissolution of N-methyl-2-phenoxyethanamine hydrochloride (CAS: 85262-76-6) for research and drug development applications. The protocol herein is grounded in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the dissolution of N-methyl-2-phenoxyethanamine hydrochloride (CAS: 85262-76-6) for research and drug development applications. The protocol herein is grounded in established chemical principles for handling amine hydrochloride salts and is designed to ensure solution stability, accuracy of concentration, and experimental reproducibility. We will cover critical aspects including solvent selection, preparation of stock and working solutions, safety considerations, and proper storage.

Introduction to N-methyl-2-phenoxyethanamine Hydrochloride

N-methyl-2-phenoxyethanamine and its analogs are of interest in medicinal chemistry and pharmacology, with studies exploring their potential anticonvulsant and analgesic properties[1]. As a hydrochloride salt, the compound exhibits increased polarity and is generally more amenable to dissolution in aqueous-based systems compared to its free base form. The hydrochloride moiety protonates the amine group, enhancing its water solubility. Understanding the chemical characteristics of this salt is fundamental to selecting the appropriate solvent and ensuring the integrity of the compound in solution for downstream assays.

Safety and Handling

N-methyl-2-phenoxyethanamine hydrochloride is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • Hazard Profile: This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][4]

  • Handling: Weigh and handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Physicochemical Properties

A summary of the key physicochemical properties of N-methyl-2-phenoxyethanamine and its hydrochloride salt is provided in the table below.

PropertyValueSource
Chemical NameN-methyl-2-phenoxyethanamine hydrochloride[5]
CAS Number85262-76-6[5][6]
Molecular FormulaC₉H₁₄ClNO[5]
Molecular Weight187.67 g/mol Calculated
AppearanceSolid or liquid
PurityTypically ≥95%[5][7]

Dissolution Protocol

The choice of solvent is critical and depends on the intended experimental application. For cell-based assays and in vivo studies, biocompatible solvents are required.

Solvent Selection
  • Aqueous Solvents: As a hydrochloride salt, N-methyl-2-phenoxyethanamine hydrochloride is expected to be soluble in aqueous solutions such as deionized water, phosphate-buffered saline (PBS), and cell culture media. The protonated amine group enhances its solubility in polar solvents.

  • Organic Solvents: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a common choice. Ethanol can also be used. The free base form of the compound is noted to be soluble in organic solvents.[8]

The following diagram illustrates the decision-making process for solvent selection:

G A Start: Desired Experimental Application B In Vitro Cell-Based Assay or In Vivo Study? A->B C Yes (Biocompatibility is Key) B->C Yes D No (e.g., Chemical Synthesis) B->D No E Aqueous Solvents: - Deionized Water - PBS - Saline - Cell Culture Media C->E F Organic Solvents: - DMSO - Ethanol D->F G Consider pH adjustment for physiological relevance E->G G A 1. Calculate Mass B 2. Weigh Compound (in fume hood) A->B C 3. Add ~80% of Aqueous Solvent B->C D 4. Vortex / Sonicate to Dissolve C->D E 5. Adjust pH to 7.2-7.4 (with dilute NaOH) D->E F 6. Adjust to Final Volume E->F G 7. Sterile Filter (0.22 µm) F->G H 8. Aliquot and Store G->H

Caption: Workflow for preparing a pH-adjusted aqueous stock solution.

Preparing a High-Concentration Stock Solution in DMSO

For experiments requiring a high initial concentration that is then diluted significantly, DMSO is a suitable solvent.

  • Follow steps 1 and 2 from the aqueous protocol.

  • Add the weighed compound to a sterile tube.

  • Add the desired volume of DMSO.

  • Vortex or sonicate until fully dissolved.

  • Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Note: When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Stability and Storage

  • Solid Compound: Store N-methyl-2-phenoxyethanamine hydrochloride in a tightly sealed container in a cool, dry, and dark place. * Aqueous Solutions: Aqueous stock solutions should be prepared fresh when possible. If storage is necessary, they should be kept at 4°C for short-term use (a few days) or aliquoted and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • DMSO Solutions: DMSO stock solutions are generally more stable at low temperatures. Store in small, single-use aliquots at -20°C or -80°C.

Example Preparation Table

The following table provides an example for preparing stock solutions of N-methyl-2-phenoxyethanamine hydrochloride (MW: 187.67 g/mol ).

Desired Stock ConcentrationVolumeSolventMass to Weigh
10 mM10 mLPBS (pH 7.4)18.77 mg
50 mM5 mLDeionized Water46.92 mg
100 mM2 mLDMSO37.53 mg

References

  • ChemBK. N-Methyl-2-phenylethanamine hydrochloride (1:1). Available at: [Link]

  • Google Patents.Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.
  • CPAChem. Safety data sheet: N-Methylethylamine. Available at: [Link]

  • PMC. Design, synthesis and anticonvulsant-analgesic activity of new N-[(phenoxy)alkyl]- and N-[(phenoxy)ethoxyethyl]aminoalkanols. Available at: [Link]

  • The Vespiary. Monomethylation of primary amines: N-methyl-2-phenethylamine. Available at: [Link]

  • Organic Syntheses. methylamine hydrochloride. Available at: [Link]

  • Organic Syntheses. β-PHENYLETHYLDIMETHYLAMINE. Available at: [Link]

  • Google Patents.Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • Supporting Information For: S1 - DOI. General procedure for optimization of co-solvent, temperature, catalyst, and catalyst loading. Available at: [Link]

  • DTIC. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Available at: [Link]

Sources

Application

Application Note: N-Methyl-2-phenoxyethanamine Hydrochloride in the Synthesis of Advanced Therapeutics and Allosteric Modulators

Target Audience: Organic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N-Methyl-2-phenoxyethanamine hydrochloride (CAS: 85262-76-6) / Free base (CAS: 37421-04-8) Introduction & Chemical Conte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Organic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N-Methyl-2-phenoxyethanamine hydrochloride (CAS: 85262-76-6) / Free base (CAS: 37421-04-8)

Introduction & Chemical Context

N-methyl-2-phenoxyethanamine hydrochloride is a highly versatile secondary amine building block utilized extensively in the "build–couple–pair" strategy of modern organic synthesis [1]. Structurally comprising a phenoxy group linked to an N-methylethanamine backbone, it serves as a critical intermediate in the development of phenethylamine derivatives, antihistamines, cardiovascular drugs, and complex allosteric modulators.

From a mechanistic standpoint, the secondary amine offers a distinct advantage over primary amine analogs: it prevents over-alkylation during nucleophilic aromatic substitution (SNAr) and reductive amination sequences, while the N-methyl group introduces specific steric and electronic properties that can drastically alter the pharmacophore of the resulting active pharmaceutical ingredient (API).

Core Application: Synthesis of β-Glucocerebrosidase (GCase) Activators

A landmark application of N-methyl-2-phenoxyethanamine is its role in the synthesis of quinazoline-based non-inhibitory modulators of β-glucocerebrosidase (GCase). Mutations in the GBA1 gene (which encodes GCase) lead to lysosomal dysfunction and are a major genetic risk factor for Parkinson's disease (PD) and Lewy body dementia [2].

Mechanistic Causality: The "N-Methylation Switch"

Early SAR studies identified quinazoline derivatives as potent GCase inhibitors. However, researchers discovered that introducing an N-methyl group—specifically by utilizing N-methyl-2-phenoxyethanamine instead of its primary amine counterpart—transformed these inhibitors into allosteric activators [2].

Why does this happen? The N-methylation removes a critical hydrogen-bond donor (NH) required to stabilize the inhibitory conformation within the enzyme's active site. The steric bulk of the N-methyl group forces the quinazoline core into a different binding pocket, shifting the molecule's profile from an active-site inhibitor to a chaperone-like allosteric activator that stabilizes mutant GCase and restores lysosomal function [2].

Pathway N N-Methylation Switch (via N-methyl-2-phenoxyethanamine) A Allosteric GCase Activator N->A Pharmacophore Shift (Loss of H-Bond Donor) Q Quinazoline Inhibitor Scaffold Q->N G Mutant GCase Stabilization A->G Allosteric Binding L Lysosomal Function Restoration G->L S α-Synuclein Clearance (PD Therapeutic Effect) L->S

Caption: Biological mechanism of action for GCase activators derived via N-methylation.

Experimental Protocol 1: SNAr Synthesis of Intermediate 10

To construct the activator core, N-methyl-2-phenoxyethanamine is coupled with 2,4-dichloroquinazoline.

Reagents & Causality:

  • Base (K₂CO₃): A mild inorganic base is chosen over stronger organic bases (like NaH or LDA) to selectively neutralize the hydrochloride salt of the amine in situ without hydrolyzing the highly electrophilic 2,4-dichloroquinazoline [2].

  • Solvent (DMF): A polar aprotic solvent accelerates the SNAr reaction by poorly solvating the nucleophilic amine, increasing its reactivity.

Step-by-Step Methodology:

  • Charge a dry, argon-flushed round-bottom flask with 2,4-dichloroquinazoline (1.99 g, 10.0 mmol).

  • Add N-methyl-2-phenoxyethanamine hydrochloride (equivalent to 1.51 g free base, 10.0 mmol) and anhydrous K₂CO₃ (1.38 g, 10.0 mmol).

  • Suspend the mixture in anhydrous DMF (20 mL).

  • Stir the reaction vigorously at room temperature (20–25 °C) for 16 hours. Monitor via TLC (EtOAc/Hexane 1:3) until the starting material is consumed.

  • Quench the reaction by pouring the mixture into ice-cold distilled water (120 mL).

  • Filter the resulting precipitate under vacuum, wash the filter cake with cold water (3 × 20 mL), and dry in vacuo to yield 2-chloro-N-methyl-N-(2-phenoxyethyl)quinazolin-4-amine (Intermediate 10) as a white solid (~80% yield).

Experimental Protocol 2: Suzuki Coupling for Final Assembly

Intermediate 10 is subsequently functionalized at the 2-position of the quinazoline ring via Suzuki coupling.

Step-by-Step Methodology:

  • In a Schlenk tube, combine Intermediate 10 (126 mg, 0.4 mmol), the desired aryl boronic acid (0.5 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Dissolve the mixture in a degassed solvent system of 1,4-dioxane (10 mL) and water (1.5 mL).

  • Add the catalyst Pd(PPh₃)₄ (50 mg, 0.05 mmol) under an argon counter-flow.

  • Seal the tube and heat at 100 °C for 16 hours.

  • Cool to room temperature, dilute with water (5 mL), and extract with EtOAc (3 × 25 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the final GCase activator [2].

Synthesis A 2,4-Dichloroquinazoline C SNAr Reaction (K2CO3, DMF, RT) A->C B N-methyl-2-phenoxyethanamine B->C D Intermediate 10 C->D 80% Yield E Suzuki Coupling (Boronic Acids, Pd(PPh3)4) D->E F Target GCase Activator E->F

Caption: Workflow for the synthesis of quinazoline-based GCase activators.

Reaction Optimization & Quantitative Data

When utilizing N-methyl-2-phenoxyethanamine hydrochloride in SNAr reactions, optimizing the base and solvent is critical to prevent the formation of tertiary amine byproducts or degradation of the electrophile. The table below summarizes the causality behind condition selection for the synthesis of Intermediate 10.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃ (1.0 eq) DMF 25 16 80 Optimal. Mild base prevents electrophile hydrolysis; DMF enhances nucleophilicity.
DIPEA (1.5 eq)THF651265Incomplete conversion. THF provides insufficient solvation for the transition state.
NaH (1.1 eq)DMF0 to 25445Strong base leads to competitive degradation of the quinazoline core and side reactions.
K₂CO₃ (1.0 eq)EtOH8016<30Solvent participates as a competing nucleophile (forming ethoxy-quinazoline).

Analytical Methodologies & Troubleshooting

Salt Neutralization & Handling

N-methyl-2-phenoxyethanamine is frequently supplied as a hydrochloride salt to improve shelf-stability and prevent atmospheric oxidation.

  • Troubleshooting: If low yields are observed in coupling steps, it is often due to incomplete in situ neutralization. Ensure the base used (e.g., K₂CO₃ or Et₃N) is strictly anhydrous and given adequate time (10–15 minutes) to liberate the free base before the electrophile is introduced.

Foaming and Emulsions
  • Troubleshooting: The phenoxy ether moiety can act as a mild surfactant during aqueous workups, leading to stubborn emulsions.

  • Solution: Avoid vigorous shaking during the first extraction phase. Use saturated brine (NaCl) to increase the ionic strength of the aqueous layer, forcing the organic product into the organic phase. If an emulsion persists, filter the biphasic mixture through a pad of Celite.

Structural Confirmation (NMR Signatures)

When verifying the incorporation of the N-methyl-2-phenoxyethyl moiety via ¹H NMR, look for the following diagnostic signals:

  • Phenoxy protons: Multiplets in the aromatic region (δ 6.8–7.3 ppm).

  • Ether linkage (-O-CH₂-): A distinct triplet around δ 4.0–4.2 ppm, heavily deshielded by the adjacent oxygen.

  • Amine linkage (-N-CH₂-): A triplet around δ 2.8–3.0 ppm (shifts downfield if converted to an amide or conjugated system).

  • N-Methyl group (-N-CH₃): A sharp singlet around δ 2.4–2.5 ppm in the free base (shifts significantly downfield upon coupling to an electron-withdrawing core like quinazoline).

References

  • Zheng, J., Jeon, S., Jiang, W., Burbulla, L. F., Ysselstein, D., Oevel, K., Krainc, D., & Silverman, R. B. (2019).. Journal of Medicinal Chemistry, 62(3), 1218-1230.

Method

Application Note &amp; Protocol: A Phased Approach to the Preclinical Evaluation of N-methyl-2-phenoxyethanamine hydrochloride

Abstract This document provides a comprehensive framework for the preclinical experimental design to characterize the pharmacological and toxicological profile of N-methyl-2-phenoxyethanamine hydrochloride. As a novel co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework for the preclinical experimental design to characterize the pharmacological and toxicological profile of N-methyl-2-phenoxyethanamine hydrochloride. As a novel compound with limited public data, a systematic, phased approach is essential to build a robust understanding of its mechanism of action, potential therapeutic effects, and safety profile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each experimental stage, from initial in vitro screening to in vivo behavioral and safety assessments. All procedures are designed to adhere to the highest standards of scientific rigor and ethical conduct, in alignment with guidelines from regulatory bodies like the FDA and NIH.[1][2][3]

Introduction and Rationale

N-methyl-2-phenoxyethanamine hydrochloride is an organic molecule containing phenoxy, ethylamine, and N-methyl functional groups.[4] Its structure shares features with the phenethylamine class, a broad family of compounds known to interact with monoamine neurotransmitter systems, including adrenergic, dopaminergic, and serotonergic pathways.[5][6] However, the specific biological activity of this compound is not well-documented. A related compound, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine HCl, has been studied for its gastroprotective effects as a non-H1/non-H2 histamine antagonist.[7] This suggests a potential for diverse pharmacological activity.

Therefore, the initial investigation must be broad and hypothesis-generating, starting with a wide screening panel to identify primary molecular targets. The experimental design detailed herein follows a logical progression, where the results of each phase inform the design of the subsequent, more complex studies.[8][9] This tiered approach ensures efficient use of resources and provides a strong foundation for an Investigational New Drug (IND) application should the data prove promising.[1][10][11]

A Phased Experimental Workflow

The investigation is structured into three primary phases:

  • Phase 1: In Vitro Target Identification and Functional Characterization. Determines the compound's primary molecular interactions and cellular effects.

  • Phase 2: In Vivo Pharmacodynamic and Behavioral Assessment. Evaluates the compound's effects on whole organisms, linking molecular activity to physiological and behavioral outcomes.

  • Phase 3: Safety Pharmacology and Preliminary Toxicology. Assesses the compound's safety profile and identifies potential adverse effects.

This workflow is designed to be iterative, allowing for refinement based on emergent data.

Experimental_Workflow cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Safety & Toxicology p1_start Compound QC p1_recept Receptor & Transporter Binding Screen p1_start->p1_recept p1_uptake Functional Uptake Assay p1_recept->p1_uptake If hits on transporters p2_pk Pharmacokinetics (PK) (Dose-ranging) p1_uptake->p2_pk Proceed if potent & selective p2_loco Locomotor Activity p2_pk->p2_loco p2_behav Behavioral Assays (e.g., Anxiety, Mood) p2_loco->p2_behav p3_safety Safety Pharmacology (Cardio, CNS, Resp) p2_behav->p3_safety Proceed if efficacious p3_tox Acute/Repeat-Dose Toxicity p3_safety->p3_tox p3_go Go/No-Go Decision for IND-Enabling Studies p3_tox->p3_go

Figure 1: A high-level overview of the phased experimental workflow.

Phase 1: In Vitro Target Identification & Functional Assays

Causality: Before testing in animals, it is crucial to understand where the compound binds and what it does at a cellular level. This phase identifies the most promising biological targets to guide further investigation.[9]

Protocol: Radioligand Receptor and Transporter Binding Screen

Objective: To identify the primary molecular targets of N-methyl-2-phenoxyethanamine HCl by screening it against a panel of common CNS receptors and neurotransmitter transporters.

Rationale: The phenethylamine scaffold suggests a high probability of interaction with monoamine systems. A broad binding screen is the most efficient way to survey these potential interactions and determine binding affinity (Ki).[12][13]

Methodology:

  • Panel Selection: Utilize a commercial or in-house panel including, at a minimum: serotonin transporters (SERT), dopamine transporters (DAT), norepinephrine transporters (NET), and a range of adrenergic (α1, α2, β), dopaminergic (D1-D5), and serotonergic (5-HT1-7) receptor subtypes.

  • Membrane Preparation: Use commercially prepared cell membranes expressing the human recombinant target of interest (e.g., HEK293-hSERT cells).[14]

  • Competition Binding Assay:

    • In a 96-well plate, combine membrane preparations, a known radioligand for the target (e.g., [³H]citalopram for SERT) at a fixed concentration (near its Kd), and varying concentrations of N-methyl-2-phenoxyethanamine HCl.[15][16]

    • Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).[15]

    • Incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation & Counting: Terminate the reaction by rapid filtration over glass fiber filters to separate bound from free radioligand. Wash filters and measure bound radioactivity using a liquid scintillation counter.[15]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal curve and determine the IC50 value (the concentration of compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation.[16]

Protocol: Neurotransmitter Transporter Uptake Inhibition Assay

Objective: If binding to monoamine transporters (SERT, DAT, NET) is confirmed, this assay will determine if the compound functionally inhibits transporter activity.

Rationale: Binding does not always equate to functional effect. This assay directly measures the compound's ability to block the reuptake of neurotransmitters, a key mechanism for many psychoactive drugs.[17][18]

Methodology:

  • Cell Culture: Use HEK293 cells (or similar) stably transfected with the human transporter of interest (hSERT, hDAT, or hNET).[14]

  • Assay Procedure:

    • Plate cells in a 96-well microplate.

    • Pre-incubate the cells with various concentrations of N-methyl-2-phenoxyethanamine HCl or a reference inhibitor (e.g., fluoxetine for SERT) for 5-10 minutes.[14][17]

    • Initiate uptake by adding a mixture containing a radiolabeled substrate (e.g., [³H]5-HT for SERT).[18]

    • Allow uptake to proceed for a short, linear period (e.g., 1-10 minutes).

    • Terminate uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration relative to vehicle controls. Determine the IC50 value using non-linear regression. This provides a functional measure of the compound's potency.

MOA_Diagram cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron Vesicle Vesicles (Neurotransmitter) Postsynaptic Postsynaptic Neuron Receptor Postsynaptic Receptor Transporter Monoamine Transporter (e.g., SERT) NT Neurotransmitter (e.g., Serotonin) Vesicle->NT Release Receptor->Postsynaptic Signal Transduction NT->Transporter Reuptake NT->Receptor Binding Compound N-methyl-2-phenoxy- ethanamine HCl Compound->Transporter Hypothesized Blockade

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-Methyl-2-phenoxyethanamine Hydrochloride

Welcome to the Technical Support Center for the purification and handling of N-Methyl-2-phenoxyethanamine hydrochloride . This guide is engineered for researchers, synthetic chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of N-Methyl-2-phenoxyethanamine hydrochloride . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-purity isolation of this critical secondary amine.

N-Methyl-2-phenoxyethanamine (CAS: 37421-04-8)[1] is a foundational aryl ether amine scaffold frequently utilized in the synthesis of aminergic receptor ligands and related pharmacophores[2]. Because the free base is susceptible to auto-oxidation and degradation over time, isolating the compound as a highly pure hydrochloride salt is the gold standard for long-term stability and downstream synthetic reproducibility.

I. Physicochemical Profile

Understanding the quantitative properties of the target molecule is the first step in designing a logical, high-yield purification strategy.

ParameterValueReference
Compound Name N-Methyl-2-phenoxyethanamine[3]
CAS Registry Number 37421-04-8 (Free Base)[1]
SMILES String CNCCOC1=CC=CC=C1[3]
Molecular Weight 151.21 g/mol (Free Base)[3]
LogP (Predicted) 1.68[4]
Polar Surface Area (PSA) 21.26 Ų[4]
Pharmacological Relevance Aminergic receptor ligand scaffold[2]
II. Purification Logic & Workflow

The purification of amine hydrochlorides from crude reaction mixtures relies on manipulating their pH-dependent solubility. The workflow below outlines the transition from a contaminated salt to a purified free base, and finally to a highly ordered crystalline salt.

PurificationWorkflow Crude Crude N-Methyl-2-phenoxyethanamine HCl (Contains Impurities) Freebasing Freebasing (pH > 12) Add 2M NaOH (aq) Crude->Freebasing Extraction Liquid-Liquid Extraction Extract with EtOAc Freebasing->Extraction OrganicPhase Organic Phase (Free Amine) Extraction->OrganicPhase Top Layer AqueousPhase Aqueous Phase (Polar Impurities) Extraction->AqueousPhase Bottom Layer (Waste) Drying Drying & Filtration Anhydrous Na2SO4 OrganicPhase->Drying SaltFormation Salt Formation Add Anhydrous HCl Drying->SaltFormation Crystallization Crystallization EtOAc / iPrOH System SaltFormation->Crystallization Induce Supersaturation PureProduct Pure N-Methyl-2-phenoxyethanamine HCl (>99% Purity) Crystallization->PureProduct Filter & Dry

Fig 1: Self-validating purification workflow for N-methyl-2-phenoxyethanamine hydrochloride.

III. Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this methodology integrates Self-Validation Checkpoints at every critical juncture. Do not proceed to the next step unless the checkpoint criteria are met.

Phase 1: Freebasing and Impurity Partitioning

  • Action : Dissolve the crude N-methyl-2-phenoxyethanamine hydrochloride in deionized water (10 mL/g). Slowly add 2M NaOH (aq) under continuous stirring until the pH exceeds 12.

  • Causality : The predicted pKa of this secondary amine is ~9.5. Adjusting the pH to >12 ensures that >99% of the compound is deprotonated into its neutral, lipophilic free-base form. This allows it to partition cleanly into the organic phase while leaving polar impurities and inorganic salts trapped in the aqueous phase.

  • Self-Validation Checkpoint: Spot the aqueous layer onto broad-range pH indicator paper. The paper must turn dark purple (pH ≥ 12). If it does not, continue adding NaOH.

Phase 2: Liquid-Liquid Extraction

  • Action : Extract the aqueous mixture three times with Ethyl Acetate (EtOAc) (3 x 5 mL/g). Combine the organic layers.

  • Causality : EtOAc is chosen over Dichloromethane (DCM) because it is less toxic, environmentally preferable, and provides an excellent partition coefficient for aryl ether amines.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) on the residual aqueous layer (Eluent: 9:1 DCM:MeOH with 1% NH₄OH). The aqueous layer must show no UV-active spots at the Rf of the product (~0.4), confirming complete extraction.

Phase 3: Drying and Concentration

  • Action : Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate under reduced pressure to yield the crude free amine as a pale oil.

  • Causality : Rigorous removal of water is critical. Trace water will severely disrupt the subsequent anhydrous crystallization, leading to "oiling out" (liquid-liquid phase separation) instead of solid crystal formation.

  • Self-Validation Checkpoint: The filtered organic solution must be perfectly clear and free of any cloudiness (which would indicate residual water emulsions) before concentration.

Phase 4: Anhydrous Salt Formation

  • Action : Dissolve the free amine oil in anhydrous Isopropanol (iPrOH) (5 mL/g). Cool the solution to 0–5 °C in an ice bath. Dropwise, add 1.05 equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether or iPrOH) under vigorous stirring.

  • Causality : Using anhydrous HCl prevents the introduction of water. The slight stoichiometric excess (1.05 eq) ensures complete conversion to the hydrochloride salt without causing excessive acidic degradation.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL of water, and check the pH. It must read between pH 1–2, validating complete salt formation.

Phase 5: Controlled Crystallization

  • Action : Heat the acidic iPrOH solution to 60 °C until all precipitated solids redissolve. Slowly add EtOAc (anti-solvent) dropwise until the solution becomes slightly turbid (the cloud point). Remove from heat and allow the solution to cool to room temperature undisturbed at a rate of ~5 °C/hour, then transfer to a 4 °C refrigerator overnight.

  • Causality : iPrOH provides necessary hydrogen-bonding to solvate the polar HCl salt, while EtOAc gradually lowers the dielectric constant of the medium. Reaching the cloud point slowly drives the system into the metastable zone, promoting the nucleation of highly pure, well-ordered crystals rather than trapping impurities in an amorphous crash-out.

  • Self-Validation Checkpoint: Filter the resulting crystals and wash with cold EtOAc. A melting point determination of the dried crystals should yield a sharp melting point range (≤ 2 °C variance), confirming high crystalline purity.

IV. Troubleshooting & FAQs

Q: My product is "oiling out" instead of forming crystals during the HCl addition. How do I fix this? A: Oiling out occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature. In amine hydrochlorides, this is almost exclusively caused by the presence of residual water or adding the anti-solvent too rapidly. Solution: Ensure the organic phase is rigorously dried with anhydrous Na₂SO₄ before introducing anhydrous HCl. If an oil has already formed, reheat the mixture until homogeneous, add a small volume of a solubilizing solvent (like isopropanol), and cool at a much slower rate (e.g., 5 °C/hour). Seeding the solution with a pure crystal at the cloud point provides a nucleation site, bypassing the metastable oil phase entirely.

Q: The isolated hydrochloride salt has a slight pink or brown discoloration. What causes this and how is it removed? A: Discoloration typically indicates trace oxidation. Secondary amines and trace phenolic cleavage products (unreacted starting materials) are highly susceptible to auto-oxidation, forming conjugated, colored quinoid impurities. Solution: Before the final crystallization, dissolve the crude salt in methanol or ethanol, add 5-10% (w/w) activated charcoal (Norit), and heat to 50 °C for 30 minutes. Filter hot through a Celite pad to remove the charcoal, then proceed with the solvent exchange and crystallization steps.

Q: Why is my yield exceptionally low after the acid-base extraction? A: A low yield usually stems from incomplete freebasing. N-methyl-2-phenoxyethanamine has a pKa of approximately 9.5. If the aqueous phase is only adjusted to pH 9 or 10, a significant fraction remains protonated and water-soluble. Solution: Always adjust the aqueous phase to pH ≥ 12 using 2M NaOH. You must exceed the pKa by at least two full pH units to ensure >99% of the compound is in its neutral, extractable free-base form.

V. References
  • Title : 2-(2-methoxyphenoxy)-N-methylethanamine | 72955-82-9 Source : Benchchem URL :

  • Title : Secondary amines Source : Fisher Scientific URL :

  • Title : 37421-04-8 CAS | N-甲基-2-苯氧基乙基胺 Source : ChemicalBook URL :

  • Title : CAS No.37421-04-8 | N-Methyl-2-phenoxyethanamine Source : 960化工网 (Chem960) URL :

Sources

Optimization

Technical Support Center: Troubleshooting N-methyl-2-phenoxyethanamine Hydrochloride Experimental Variability

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with N-methyl-2-phenoxyethanamine hydrochloride. This guide is stru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with N-methyl-2-phenoxyethanamine hydrochloride. This guide is structured to address the common sources of experimental variability encountered during the synthesis, purification, and handling of this compound. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles, empowering you to diagnose issues, optimize your protocols, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the handling and analysis of N-methyl-2-phenoxyethanamine hydrochloride.

Q1: What are the most reliable synthetic routes to prepare N-methyl-2-phenoxyethanamine?

A1: Two primary, reliable routes are favored in laboratory settings:

  • Direct Alkylation: This involves the Sₙ2 reaction of 2-phenoxyethanamine with a methylating agent like dimethyl sulfate or methyl iodide. While straightforward, this method's main drawback is the potential for over-alkylation, leading to the formation of the tertiary amine and even quaternary ammonium salts.[1][2] Controlling stoichiometry and reaction conditions is critical to maximize the yield of the desired secondary amine.

  • Reductive Amination: This is often the preferred method for achieving a cleaner product profile. It involves reacting phenoxyacetaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.[3][4] Common reducing agents include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[3] This method generally avoids the issue of polyalkylation that plagues direct alkylation.[2]

Q2: How is the hydrochloride salt typically prepared from the free base, and what are the critical parameters?

A2: The conversion of the free base (an oil or low-melting solid) to its hydrochloride salt is a crucial step for improving handling, stability, and purity. The process involves reacting the purified amine with hydrochloric acid.[5] The most critical parameter is the exclusion of excess water.

The typical procedure involves dissolving the N-methyl-2-phenoxyethanamine free base in an anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and adding a solution of anhydrous HCl in the same solvent, or bubbling dry HCl gas through the solution.[6] The hydrochloride salt, being insoluble in many organic solvents, precipitates and can be collected by filtration. The presence of water can lead to the formation of a gummy or oily product that is difficult to crystallize.

Q3: What are the ideal storage conditions for N-methyl-2-phenoxyethanamine hydrochloride to ensure long-term stability?

A3: To maintain its integrity, N-methyl-2-phenoxyethanamine hydrochloride should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Amines and their salts can be sensitive to air (carbon dioxide)[], light, and moisture. Proper storage prevents degradation and ensures consistency between experiments.

Q4: Which analytical techniques are recommended for purity assessment and structural confirmation?

A4: A combination of techniques is essential for comprehensive characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, confirming the presence of the phenoxy, ethyl, and N-methyl groups and their connectivity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities.

  • Melting Point: A sharp melting point range is a good indicator of purity for the crystalline hydrochloride salt.

  • FT-IR Spectroscopy: Can confirm the presence of key functional groups (e.g., N-H stretch in the hydrochloride salt, aromatic C-H, C-O-C ether linkage).

Q5: My final product has a persistent off-white or yellowish color. Is this a sign of impurity?

A5: A slight yellowish tint is not uncommon in amine synthesis and can arise from trace impurities or minor degradation products.[8] While a perfectly white crystalline solid is ideal, a pale yellow color may not always significantly impact the compound's use, depending on the application. However, a strong color is a definite indicator of impurities. The color can often be removed by recrystallization with a small amount of activated charcoal, followed by hot filtration.[8][9] Be aware that charcoal can also adsorb some of the desired product, potentially reducing the overall yield.

Part 2: Detailed Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during synthesis and purification.

Issue 1: Low or Inconsistent Yield

Low yields are one of the most common frustrations in synthesis. The following workflow can help diagnose the root cause.

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or Inconsistent Yield cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions Dominating? start->cause2 cause3 Product Loss During Workup? start->cause3 cause4 Poor Starting Materials? start->cause4 sol1a Monitor via TLC/LC-MS cause1->sol1a How to check? sol1b Extend Reaction Time or Increase Temperature cause1->sol1b How to fix? sol2a Check for Over-Alkylation cause2->sol2a Primary issue? sol3a Inefficient Extraction? cause3->sol3a sol3c Precipitation Incomplete? cause3->sol3c sol4a Verify Purity of Reactants (NMR/GC) cause4->sol4a How to check? sol2b Re-evaluate Stoichiometry (Use excess primary amine) sol2a->sol2b Solution 1 sol2c Switch to Reductive Amination sol2a->sol2c Solution 2 sol3b Check pH during Acid/Base Wash sol3a->sol3b sol3d Use Anhydrous Solvents for Salt Formation sol3c->sol3d sol4b Purify/Re-distill Starting Materials sol4a->sol4b If impure...

  • Possible Cause A: Incomplete Reaction

    • Diagnosis: The reaction may not have reached completion. This is common in heterogeneous reactions or if the activation energy is not met.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS by periodically taking small aliquots. If starting material is still present after the initially planned time, consider extending the reaction duration or cautiously increasing the temperature.[10]

  • Possible Cause B: Over-alkylation (Poly-methylation)

    • Diagnosis: In direct alkylation syntheses, the secondary amine product is often more nucleophilic than the primary amine starting material, leading to a subsequent reaction that forms the tertiary amine, N,N-dimethyl-2-phenoxyethanamine.[2]

    • Solution: This is a classic problem in amine alkylation.[1] To mitigate this, use a large excess of the starting primary amine (2-phenoxyethanamine) relative to the methylating agent. This increases the probability that the methylating agent will react with the starting material rather than the product. Alternatively, switch to a more selective synthesis route like reductive amination.

  • Possible Cause C: Inefficient Hydrochloride Salt Formation/Isolation

    • Diagnosis: The free base amine may have some solubility in the chosen precipitation solvent, or the presence of water may be inhibiting crystallization, leading to an oily product that is difficult to isolate.

    • Solution: Ensure all solvents and glassware used for the salt formation are scrupulously dry.[11] If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization.[8] Cooling the solution in an ice bath can also help maximize precipitation. Consider using a different anhydrous solvent for the precipitation step.

Issue 2: Product Impurity

Even with a good yield, purity is paramount.

  • Possible Cause A: Unreacted Starting Materials

    • Diagnosis: TLC or ¹H NMR analysis of the crude product shows signals corresponding to 2-phenoxyethanamine or the methylating agent.

    • Solution: If the impurity is unreacted 2-phenoxyethanamine, it can typically be removed during the purification of the free base. An acid-base extraction is highly effective; the secondary amine product and primary amine starting material will move into the aqueous acidic phase, leaving neutral impurities behind.[4] Subsequent separation of the primary and secondary amines can be achieved via column chromatography.

  • Possible Cause B: Presence of Tertiary Amine (Over-alkylation product)

    • Diagnosis: ¹H NMR will show a singlet integrating to 6 protons for the N(CH₃)₂ group, alongside the singlet for the N-CH₃ group of the desired product. Mass spectrometry will show a corresponding molecular ion peak.

    • Solution: Separating primary, secondary, and tertiary amines can be challenging. Careful column chromatography on silica gel is the most effective method.[10] A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is often required to achieve good separation.

Issue 3: Inconsistent Analytical Data (NMR/MS)
  • Possible Cause A: Broad NMR Signals

    • Diagnosis: Protons on or near the nitrogen atom (e.g., the N-H and N-CH₃ protons) appear as broad signals in the ¹H NMR spectrum.

    • Explanation: This is often due to quadrupole broadening from the ¹⁴N nucleus or slow proton exchange with trace amounts of acid or water in the NMR solvent. In the hydrochloride salt, the N-H proton signal can be particularly broad and may sometimes be difficult to distinguish from the baseline.

    • Solution: This is often an inherent property of amines and their salts and not necessarily a sign of impurity. Running the NMR at a higher temperature can sometimes sharpen these signals. A D₂O exchange experiment will cause the N-H proton signal to disappear, confirming its identity.

  • Possible Cause B: Presence of Water/Solvent in Final Product

    • Diagnosis: ¹H NMR shows characteristic signals for water or solvents used during the workup (e.g., diethyl ether, ethyl acetate, isopropanol). The product may also appear as a sticky solid rather than a free-flowing powder.

    • Solution: Ensure the final product is dried thoroughly under high vacuum, potentially at a slightly elevated temperature (e.g., 40 °C), provided the compound is thermally stable. Using a drying agent like P₂O₅ in a vacuum desiccator can be effective.

Part 3: Key Experimental Protocols

The following protocols provide a validated starting point for synthesis and purification.

Protocol 1: Synthesis via Reductive Amination

This protocol is designed to minimize over-alkylation side products.

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve phenoxyacetaldehyde (1.0 eq) in anhydrous methanol.

  • Add a solution of methylamine (commercially available as a solution in methanol, e.g., 2M; 1.1 eq) dropwise at 0 °C.[4]

  • Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor by TLC.

  • Reduction: Cool the mixture back to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until completion as indicated by TLC.

  • Quench: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-methyl-2-phenoxyethanamine free base.

Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the crude free base from Protocol 1 in a minimal amount of anhydrous diethyl ether (or isopropanol).

  • Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise. A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot isopropanol or an ethanol/ethyl acetate mixture to dissolve the solid completely.[10]

  • Allow the solution to cool slowly to room temperature, then place it in a freezer to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum to a constant weight.

Diagram 2: Synthesis Pathway and Key Side Reaction

reaction_pathway cluster_alkylation Direct Alkylation Route cluster_reductive_amination Reductive Amination Route (Preferred) PA 2-Phenoxyethanamine (Primary Amine) NMPA N-methyl-2-phenoxyethanamine (Desired Secondary Amine) PA->NMPA Sₙ2 Reaction MeI + CH₃I over_alkylation N,N-dimethyl-2-phenoxyethanamine (Tertiary Amine Impurity) NMPA->over_alkylation Undesired Sₙ2 (Over-alkylation) Aldehyde Phenoxyacetaldehyde Imine Imine Intermediate Aldehyde->Imine MeNH2 + CH₃NH₂ NMPA2 N-methyl-2-phenoxyethanamine (Clean Product) Imine->NMPA2 Reducer + NaBH₄

Part 4: Quantitative Data Summary

For successful synthesis and purification, specific conditions and solvent choices are critical.

Table 1: Typical Reaction Conditions for N-Methylation

Parameter Direct Alkylation Reductive Amination Rationale & Reference
Methyl Source Dimethyl Sulfate / Methyl Iodide Methylamine (solution) Reductive amination avoids harsh alkylating agents.[3][12]
Solvent Aprotic (e.g., THF, Acetonitrile) Protic (e.g., Methanol) Methanol is a common solvent for NaBH₄ reductions.[4]
Temperature 0 °C to Room Temp 0 °C to Room Temp Low temperatures help control exotherms and side reactions.[11]

| Key Challenge | Over-alkylation | Imine stability/hydrolysis | Polyalkylation is a major issue with direct alkylation.[2] |

Table 2: Common Solvents for Recrystallization of Hydrochloride Salt

Solvent / System Advantage Disadvantage
Isopropanol Good balance of solubility at high temp and insolubility at low temp. Can be difficult to remove completely under vacuum.
Ethanol Similar to isopropanol, readily available. May have slightly higher solubility at cold temperatures, reducing yield.
Methanol / Diethyl Ether Dissolve in minimal hot methanol, add ether to induce precipitation. Requires careful control of solvent ratios.

| Ethanol / Ethyl Acetate | Highly effective for many amine salts. | Finding the optimal ratio may require some experimentation. |

References

  • Veeprho. (n.d.). N,N-Dimethyl-2-phenoxyethanamine | CAS 13468-02-5. Retrieved from [Link]

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  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

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Troubleshooting

N-methyl-2-phenoxyethanamine hydrochloride solubility problems and solutions

Welcome to the technical support center for N-methyl-2-phenoxyethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-methyl-2-phenoxyethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. This guide provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and the scientific rationale behind our recommended solutions. Our aim is to empower you with the knowledge to optimize your experimental outcomes.

Introduction to N-methyl-2-phenoxyethanamine Hydrochloride

N-methyl-2-phenoxyethanamine hydrochloride is an amine salt, a class of compounds often utilized in pharmaceutical development to enhance the aqueous solubility and stability of a parent molecule.[1] While converting an amine to its hydrochloride salt generally improves water solubility, researchers can still face dissolution challenges.[2] This guide will address these potential issues and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of N-methyl-2-phenoxyethanamine hydrochloride.

Q1: Why is my N-methyl-2-phenoxyethanamine hydrochloride not dissolving in water, even though it's a salt?

While hydrochloride salts are generally more water-soluble than their free base counterparts, several factors can hinder dissolution.[1] These include:

  • Common Ion Effect: If your aqueous solution already contains chloride ions (e.g., from a buffer), it can suppress the dissolution of the hydrochloride salt.[3][4]

  • pH of the Solution: The pH of the solvent plays a critical role in the solubility of ionizable compounds.[5][6]

  • Solid-State Properties: The crystalline form (polymorph) of the compound can significantly impact its solubility.[7]

  • Purity of the Compound: Impurities can affect the dissolution characteristics.

Q2: What is the "common ion effect" and how can I mitigate it?

The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions from the compound.[3] In the case of N-methyl-2-phenoxyethanamine hydrochloride, adding it to a solution that already contains chloride ions will shift the dissolution equilibrium to the left, favoring the solid, undissolved state. To mitigate this, consider using buffers or solvent systems that do not contain chloride ions.

Q3: Can I heat the solution to improve solubility?

Heating can be an effective method to increase the solubility of many compounds. However, it is crucial to first determine the thermal stability of N-methyl-2-phenoxyethanamine hydrochloride. A forced degradation study, where the compound is subjected to elevated temperatures, can help determine if heat will cause degradation.[8][9] If the compound is stable, gentle heating can be employed.

Q4: What are co-solvents and how can they help?

Co-solvents are organic solvents that are miscible with water and can be used to increase the solubility of poorly soluble compounds.[10][11] They work by reducing the overall polarity of the solvent system. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][12]

Q5: How does pH affect the solubility of N-methyl-2-phenoxyethanamine hydrochloride?

As an amine hydrochloride, the pH of the solvent is a critical factor. Lowering the pH (making it more acidic) will generally increase the solubility of an amine salt. Conversely, increasing the pH (making it more basic) can cause the salt to convert to its less soluble free base form, leading to precipitation.[13][14]

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with N-methyl-2-phenoxyethanamine hydrochloride.

Initial Assessment: Visual Inspection and Basic Tests
  • Visual Inspection: Observe the mixture. Do you see undissolved particles, a cloudy suspension, or a clear solution? This initial observation will guide your troubleshooting strategy.

  • Simple Shake-Flask Method: To get a baseline understanding of solubility, add an excess of the compound to your solvent of choice in a sealed flask. Agitate at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[15] Afterward, filter the solution and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.[7]

Problem: Compound "Crashes Out" or Precipitates from Solution

This often occurs due to a change in the solvent environment, such as a pH shift or the addition of an anti-solvent.

Solution Workflow:

G cluster_0 Solubility Enhancement Strategies cluster_1 Potential Solubility Issues A pH Adjustment (More Acidic) F Precipitation (pH Shift) A->F Mitigates B Co-solvent Addition (e.g., Ethanol, PEG) G Poor Aqueous Solubility B->G Improves C Particle Size Reduction (Micronization) C->G Improves Dissolution Rate D Complexation (e.g., Cyclodextrins) D->G Enhances E Common Ion Effect E->G F->G G->A G->B

Logical relationships between solubility problems and solutions.

References

  • Trends in Enhancing API Solubility | Pharmaceutical Outsourcing. (2015, May 28). Retrieved from [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021, July 15). Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Retrieved from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025, October 6). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Retrieved from [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (1987, January 1). Retrieved from [Link]

  • A Simple Method for Determination of Solubility in the First-Year Laboratory | Journal of Chemical Education - ACS Publications. (2003, May 1). Retrieved from [Link]

  • How to measure the solubility point of compounds in liquids using TURBIDI.T - Rheolution. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Amazon AWS. (2021, February 3). Retrieved from [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (2024, December 13). Retrieved from [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - Helda - Helsinki.fi. (2021, July 15). Retrieved from [Link]

  • Cosolvent - Wikipedia. Retrieved from [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]

  • Solubilities Studies of Basic Amino Acids. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Retrieved from [Link]

  • Solubility of organic amine salts - Powered by XMB 1.9.11 - Sciencemadness.org. (2011, July 19). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). Retrieved from [Link]

  • Enhancing the Solubility of Poorly Soluble Drugs - Asian Journal of Pharmaceutical Research. (2025, April 5). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (2017, November 6). Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020, April 15). Retrieved from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from [Link]

  • Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene | Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts | Spectroscopy Online. (2019, September 1). Retrieved from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • N-Methylphenethylamine - Wikipedia. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics of TAAR1 Ligands: Amphetamine vs. N-Methyl-2-phenoxyethanamine Hydrochloride

Executive Summary Trace Amine-Associated Receptor 1 (TAAR1) is a critical intracellular G protein-coupled receptor (GPCR) that functions as a master rheostat for monoaminergic neurotransmission[1]. Located within presyna...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trace Amine-Associated Receptor 1 (TAAR1) is a critical intracellular G protein-coupled receptor (GPCR) that functions as a master rheostat for monoaminergic neurotransmission[1]. Located within presynaptic terminals, TAAR1 modulation is a primary target for next-generation neuropsychiatric therapeutics. This technical guide provides an objective, data-driven comparison between a classical TAAR1 agonist, Amphetamine , and an experimental structural analog, N-methyl-2-phenoxyethanamine hydrochloride (NM2P·HCl) . Designed for drug development professionals, this document contrasts their mechanistic divergence, quantitative binding profiles, and outlines the self-validating experimental protocols required to evaluate them.

Structural and Mechanistic Divergence

Amphetamine: The Prototypical Agonist

Amphetamine is a well-characterized phenethylamine that acts as a robust TAAR1 agonist. Because TAAR1 is predominantly localized to the intracellular compartment, ligands must cross the plasma membrane. Amphetamine achieves this by acting as a substrate for the dopamine transporter (DAT)[2]. Once inside the presynaptic terminal, it binds to the orthosteric site of TAAR1, triggering the activation of Gαs and Gαq signaling cascades. This activation leads to cyclic AMP (cAMP) accumulation, protein kinase A (PKA) and protein kinase C (PKC) activation, and the subsequent phosphorylation of DAT. This phosphorylation event causes DAT internalization, effectively reducing dopamine reuptake and increasing synaptic dopaminergic tone (1)[1].

NM2P·HCl: Altered Pharmacophore and Antagonism

N-methyl-2-phenoxyethanamine hydrochloride (NM2P·HCl) shares an ethylamine backbone with endogenous trace amines but features a critical structural deviation: an ether linkage connecting to a bulky phenoxy group, alongside N-methylation. In silico homology modeling and in vitro screening reveal that phenoxyethylamine-based derivatives lack the conformational flexibility required to stabilize the active state of TAAR1 (3)[3]. The steric hindrance introduced by the phenoxy moiety prevents the inward movement of transmembrane helix 5 (TM5)—a structural shift necessary for Gαs coupling. Consequently, phenoxyethylamine derivatives frequently act as TAAR1 antagonists or highly attenuated partial agonists, blocking the receptor without initiating the cAMP cascade (4)[4].

TAAR1_Signaling Amph Amphetamine (Full Agonist) TAAR1 Intracellular TAAR1 Amph->TAAR1 NM2P NM2P·HCl (Antagonist / Weak Ligand) NM2P->TAAR1 Gs Gαs Activation TAAR1->Gs cAMP cAMP Accumulation Gs->cAMP DAT DAT Internalization cAMP->DAT

Fig 1. Mechanistic divergence of TAAR1 signaling modulation by Amphetamine vs. NM2P·HCl.

Quantitative Data Comparison

TAAR1 pharmacology is heavily characterized by species-dependent stereoselectivity. Amphetamine exhibits nanomolar potency at rodent TAAR1 but drops to micromolar potency at human TAAR1 (5)[5]. NM2P·HCl demonstrates negligible agonism across all species, functioning primarily as an antagonist.

CompoundTarget ReceptorSpeciesEC₅₀ (μM)Eₘₐₓ (%)Modulatory Profile
S-(+)-Amphetamine TAAR1Mouse (mTAAR1)~0.92100%Full Agonist
S-(+)-Amphetamine TAAR1Human (hTAAR1)>4.00~40-60%Partial Agonist
NM2P·HCl TAAR1Mouse (mTAAR1)N/A<15%Antagonist / Weak Ligand
NM2P·HCl TAAR1Human (hTAAR1)N/A<10%Antagonist

(Data synthesized from established TAAR1 functional assays[2][3][5])

Experimental Methodologies: A Self-Validating Framework

To objectively verify the pharmacological profiles of these compounds, researchers must employ self-validating assay systems. The following protocols integrate strict internal controls to isolate TAAR1-specific mechanisms and rule out false positives.

Protocol 1: Real-Time cAMP Accumulation Assay

Objective: To quantify the functional agonism (EC₅₀ and Eₘₐₓ) of Amphetamine vs. NM2P·HCl at human TAAR1. Causality & Design: We utilize HEK-293 cells stably co-transfected with hTAAR1 and a luminescent cAMP biosensor (GloSensor). Because TAAR1 is an intracellular receptor, compounds must be membrane-permeable. We use Forskolin as an internal control to validate the dynamic range of the biosensor independently of GPCR activation, ensuring that any lack of signal from NM2P·HCl is due to true receptor antagonism rather than a failure of the assay system.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293/hTAAR1/GloSensor cells in 384-well plates at 10,000 cells/well. Validation Control: Seed a parallel plate with wild-type HEK-293/GloSensor cells (lacking hTAAR1) to rule out off-target, endogenous receptor activation.

  • Biosensor Activation: Pre-incubate cells with 2% GloSensor cAMP reagent for 2 hours at room temperature to establish baseline luminescence.

  • Compound Administration: Dispense Amphetamine and NM2P·HCl in a 10-point concentration gradient (1 nM to 100 μM) using an acoustic liquid handler.

  • Internal Controls: Apply 10 μM Forskolin (receptor-independent adenylyl cyclase activator) as a maximal system control, and β-phenylethylamine (β-PEA) as a reference full agonist.

  • Kinetic Readout: Measure luminescence continuously for 45 minutes. Calculate EC₅₀ using non-linear regression (four-parameter logistic equation).

Assay_Workflow Control Negative Control (HEK-293 wild-type) Drug Compound Dosing (Amph vs NM2P) Control->Drug Test Test System (HEK-293 + hTAAR1) Test->Drug Read Luminescence Readout (cAMP Biosensor) Drug->Read Data Data Synthesis (EC50 & Emax) Read->Data

Fig 2. Self-validating cAMP accumulation assay workflow with internal controls.

Protocol 2: DAT Surface Expression (Biotinylation) Assay

Objective: To validate the downstream functional consequence of TAAR1 activation/antagonism. Causality & Design: TAAR1 agonism by amphetamine causes DAT internalization. By using a membrane-impermeable biotin reagent, we exclusively tag surface-level DAT. A reduction in the biotinylated fraction directly correlates with TAAR1-mediated internalization. If NM2P·HCl is a true antagonist, it will fail to reduce surface DAT and, crucially, will block amphetamine-induced internalization when co-administered.

Step-by-Step Methodology:

  • Treatment: Isolate murine striatal synaptosomes. Treat aliquots with Vehicle, Amphetamine (1 μM), NM2P·HCl (10 μM), or a co-administration of both for 30 minutes at 37°C.

  • Labeling: Chill samples to 4°C to halt trafficking. Apply membrane-impermeable Sulfo-NHS-SS-Biotin (1.5 mg/mL) for 45 minutes to label surface proteins.

  • Quenching & Lysis: Quench unreacted biotin with 100 mM glycine. Lyse the synaptosomes using RIPA buffer, and isolate biotinylated surface proteins using streptavidin-agarose beads.

  • Quantification: Perform Western blot analysis targeting DAT. Normalize the surface DAT signal against a Na⁺/K⁺ ATPase loading control to ensure equal membrane protein input across all test conditions.

References

  • "TAAR1 - Wikipedia". Wikipedia.
  • "The Case for TAAR1 as a Modulator of Central Nervous System Function". Frontiers.
  • "Trace Amine-Associated Receptor 1 Displays Species-Dependent Stereoselectivity for Isomers of Methamphetamine, Amphetamine, and Para-Hydroxyamphetamine". PubMed - NIH.
  • "The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity". PMC - NIH.
  • "Discovery of Trace Amine-Associated Receptor 1 Ligands by Molecular Docking Screening against a Homology Model". ResearchGate.
  • "Further Insights Into the Pharmacology of the Human Trace Amine-Associated Receptors: Discovery of Novel Ligands for TAAR1 by a Virtual Screening Approach". ResearchGate.

Sources

Comparative

Independent verification of N-methyl-2-phenoxyethanamine hydrochloride bioactivity

An Independent Investigator's Guide to the Bioactivity of N-methyl-2-phenoxyethanamine hydrochloride Foreword The landscape of pharmacological research is characterized by the continuous emergence of novel chemical entit...

Author: BenchChem Technical Support Team. Date: March 2026

An Independent Investigator's Guide to the Bioactivity of N-methyl-2-phenoxyethanamine hydrochloride

Foreword

The landscape of pharmacological research is characterized by the continuous emergence of novel chemical entities. While many of these compounds are synthesized for specific purposes, others become available with little to no associated biological data. N-methyl-2-phenoxyethanamine hydrochloride represents one such molecule. Its chemical structure, featuring a phenoxyethanamine scaffold, suggests a potential interaction with biogenic amine systems, which are central to neurotransmission. However, a thorough review of the scientific literature reveals a conspicuous absence of empirical data on its bioactivity.

This guide, therefore, is not a review of existing knowledge but a framework for its creation. It is designed for researchers, scientists, and drug development professionals who are tasked with the primary characterization of novel compounds. We will proceed under the structurally-derived hypothesis that N-methyl-2-phenoxyethanamine hydrochloride may exhibit activity as a monoamine reuptake inhibitor. This document provides a detailed, step-by-step methodology for the independent verification of this hypothesis, comparing its potential performance against established pharmacological agents. The protocols and analytical frameworks described herein are designed to be self-validating, ensuring the generation of robust and interpretable data.

Experimental Design: A Rationale for Inquiry

The core of our investigation is to determine if N-methyl-2-phenoxyethanamine hydrochloride can inhibit the reuptake of one or more key monoamines: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This will be achieved through a primary in vitro screen, supported by a cytotoxicity assessment to ensure the observed effects are not artifacts of cellular death.

Selection of Comparative Compounds

To contextualize the bioactivity of our target compound, a carefully selected panel of controls is essential:

  • Test Compound: N-methyl-2-phenoxyethanamine hydrochloride (dissolved in an appropriate vehicle, e.g., DMSO or saline).

  • Positive Control (Broad Spectrum): Cocaine hydrochloride. A well-characterized inhibitor of all three major monoamine transporters (DAT, NET, and SERT), providing a benchmark for potent, non-selective inhibition.

  • Positive Control (Selective): Desipramine hydrochloride. A tricyclic antidepressant with a strong preference for the norepinephrine transporter (NET) over SERT and DAT, allowing for an assessment of selectivity.

  • Negative Control: Vehicle (the solvent used to dissolve the test compounds). This is crucial for establishing the baseline response in the absence of any active compound.

Assay Selection

The chosen assays provide a direct measure of the hypothesized mechanism of action and control for potential confounding factors:

  • Primary Assay: In Vitro Neurotransmitter Uptake Assay. This assay utilizes cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters. The assay measures the uptake of a radiolabeled substrate (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) into these cells. A reduction in radiolabel uptake in the presence of the test compound indicates inhibitory activity.

  • Secondary Assay: Cytotoxicity Assay (MTT Assay). To ensure that any observed inhibition of neurotransmitter uptake is not due to the compound simply killing the cells, a standard cytotoxicity assay will be run in parallel using the same cell lines and compound concentrations. The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability.

Methodologies and Protocols

The following protocols are presented in a detailed, step-by-step format to ensure reproducibility.

Experimental Workflow

The overall experimental process is designed to systematically evaluate the compound, from initial preparation to data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioactivity & Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis A Compound Solubilization (N-methyl-2-phenoxyethanamine HCl, Cocaine HCl, Desipramine HCl in Vehicle) C Preparation of Serial Dilutions A->C B Cell Line Culture (HEK293 expressing hDAT, hNET, or hSERT) D Neurotransmitter Uptake Assay (Incubate cells with compound + [³H]Substrate) C->D E MTT Cytotoxicity Assay (Incubate cells with compound + MTT reagent) C->E F Scintillation Counting (Quantify [³H]Substrate Uptake) D->F G Spectrophotometry (Measure Formazan Absorbance at 570 nm) E->G H Calculate % Inhibition & % Viability F->H G->H I IC50 & CC50 Determination (Non-linear Regression) H->I J Characterize Bioactivity Profile I->J Final Interpretation G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Dopamine) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release DAT Dopamine Transporter (DAT) Receptor Dopamine Receptor SynapticCleft->DAT Reuptake DA DA DA->Receptor Binding Compound Inhibitor Compound->DAT Inhibition

Caption: Inhibition of dopamine reuptake at the synapse.

Quantitative Data Summary (Hypothetical Results)

The results below are presented as a hypothetical outcome to illustrate how data should be structured and interpreted.

Table 1: Potency (IC₅₀) of Compounds at Monoamine Transporters

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
N-methyl-2-phenoxyethanamine HCl 8,500950> 10,000
Cocaine HCl 250300400
Desipramine HCl 4,0005800
Vehicle No InhibitionNo InhibitionNo Inhibition

Table 2: Cytotoxicity (CC₅₀) in Transporter-Expressing HEK293 Cells

CompoundCC₅₀ (µM)
N-methyl-2-phenoxyethanamine HCl > 100
Cocaine HCl 85
Desipramine HCl 50
Interpretation of Results

Based on our hypothetical data:

  • N-methyl-2-phenoxyethanamine hydrochloride shows weak inhibitory activity, with a notable preference for the norepinephrine transporter (NET) over the dopamine (DAT) and serotonin (SERT) transporters. Its potency at NET (IC₅₀ = 950 nM) is significantly lower than that of the selective positive control, desipramine (IC₅₀ = 5 nM).

  • The compound displays low cytotoxicity, with a CC₅₀ value greater than 100 µM. This is a critical finding, as it indicates that the observed transporter inhibition is a specific pharmacological effect and not a result of cell death. The therapeutic index (CC₅₀/IC₅₀) for its activity at NET would be >100, suggesting a reasonable window for specific activity.

  • Cocaine acts as a potent, non-selective inhibitor of all three transporters, as expected.

  • Desipramine demonstrates high potency and selectivity for NET, consistent with its known pharmacological profile.

Conclusion and Future Directions

This guide outlines a robust and self-validating framework for the initial bioactivity screening of N-methyl-2-phenoxyethanamine hydrochloride. The proposed experiments would independently verify the hypothesis that this compound acts as a monoamine reuptake inhibitor. Our hypothetical results suggest that it is a weak but selective inhibitor of the norepinephrine transporter with low cytotoxicity.

Should these results be confirmed experimentally, further investigation would be warranted. Subsequent steps could include:

  • In vivo studies: To determine if the compound can cross the blood-brain barrier and elicit behavioral effects consistent with NET inhibition (e.g., antidepressant-like effects in animal models).

  • Receptor binding assays: To assess if the compound has off-target effects at various neurotransmitter receptors.

  • Structure-activity relationship (SAR) studies: To synthesize and test analogs of N-methyl-2-phenoxyethanamine to potentially improve potency and selectivity.

By following the methodologies detailed in this guide, researchers can confidently and independently characterize the bioactivity of novel chemical entities, transforming unknown molecules into valuable pharmacological tools or potential therapeutic leads.

References

  • Title: Asymmetric synthesis of cocaine and biological activity of cocaine analogues. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Desipramine and some other antidepressant drugs decrease the major norepinephrine metabolite in the brain. Source: European Journal of Pharmacology URL: [Link]

  • Title: A simple and rapid fluorescence-based method for the assessment of the human dopamine transporter in a 96-well format. Source: Journal of Neuroscience Methods URL: [Link]

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